Zafirlukast-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,4D,7D,8D,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEZWCHGZNKEEK-WRQTXKASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Zafirlukast-d7: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number for Zafirlukast-d7: 1217174-18-9 [1][2][3][4]
This technical guide provides an in-depth overview of Zafirlukast, with a specific focus on its deuterated analog, this compound. This compound is a deuterium-labeled version of Zafirlukast, which is primarily utilized as an internal standard for analytical and pharmacokinetic research.[3] The inclusion of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, thereby enabling precise quantification in biological samples.[3]
Core Compound: Zafirlukast
Zafirlukast is a synthetic, orally active leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma.[5][6] It acts as a competitive and selective antagonist of the cysteinyl leukotriene-1 (CysLT1) receptor.[7][8] By blocking the action of cysteinyl leukotrienes (LTD4 and LTE4), Zafirlukast mitigates key pathophysiological processes in asthma, including bronchoconstriction, airway edema, and inflammation.[6][9]
Physicochemical Properties
Pure zafirlukast is a fine, white to pale yellow amorphous powder. It is practically insoluble in water, slightly soluble in methanol, and freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for Zafirlukast, derived from pharmacokinetic studies and clinical trials.
| Parameter | Value | Notes |
| Molecular Formula | C31H33N3O6S | Zafirlukast |
| Molecular Weight | 575.68 g/mol | Zafirlukast |
| Molecular Formula (d7) | C31H26D7N3O6S | This compound[2] |
| Molecular Weight (d7) | 582.72 g/mol | This compound[2][4] |
| Peak Plasma Concentration (Tmax) | ~3 hours | Following oral administration[5][7] |
| Plasma Protein Binding | >99% | Primarily to albumin[5][7] |
| Elimination Half-Life | 8 to 16 hours | Average of 10 hours[7] |
| Bioavailability | Reduced by ~40% with food | Should be taken 1 hour before or 2 hours after meals[7][10] |
| Metabolism | Hepatic | Primarily via the CYP2C9 enzyme[5][7] |
| Oral Clearance | ~20 L/h |
Signaling Pathway: Zafirlukast Mechanism of Action
Zafirlukast exerts its therapeutic effect by interrupting the pro-inflammatory signaling cascade of cysteinyl leukotrienes. The following diagram illustrates this mechanism.
Caption: Mechanism of action of Zafirlukast at the CysLT1 receptor.
Experimental Protocols
Synthesis of Zafirlukast
The total synthesis of Zafirlukast has been described in the literature. A representative multi-step synthesis can be summarized as follows:
-
One-Pot Synthesis of Intermediate 5f: To a mixture of aryl bromide 7, PdCl2(PPh3)2, CuI, and Et3N in dry DMF, trimethylsilyl acetylene is added. This reaction yields a key intermediate compound.[11][12]
-
Formation of 3-Aroylindole: The intermediate is then subjected to oxidation, for instance using Na2S2O8 in DMSO, to trigger a cyclization process, forming the indole scaffold.[12]
-
Subsequent Transformations: The resulting compound undergoes a series of further reactions, including reduction of a nitro group (e.g., with Raney Nickel under a hydrogen atmosphere) to yield a 5-amino indole derivative.[11][12]
-
Final Conjugation: The final step involves the conjugation of the 5-amino indole derivative with cyclopentyl chloroformate in the presence of a base like N-methyl morpholine to yield Zafirlukast.[11][12]
Note: This is a simplified summary. For detailed experimental procedures, including reagent quantities and reaction conditions, refer to the cited literature.[11][12]
In Vitro Assay of Leukotriene Receptor Antagonism
-
Objective: To determine the antagonist activity of Zafirlukast against cysteinyl leukotrienes in airway smooth muscle.
-
Methodology:
-
Conducting airway smooth muscle tissues are obtained from laboratory animals (e.g., guinea pigs) or human donors.
-
The tissues are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Changes in muscle tension (contraction) are measured isometrically using force-displacement transducers.
-
A cumulative concentration-response curve is established for a cysteinyl leukotriene agonist (e.g., LTD4) to determine its contractile activity.
-
The tissues are then incubated with Zafirlukast at various concentrations for a defined period.
-
The concentration-response to the agonist is re-determined in the presence of Zafirlukast.
-
A rightward shift in the concentration-response curve for the agonist in the presence of Zafirlukast indicates competitive antagonism.[6][13] The magnitude of this shift can be used to calculate the potency of Zafirlukast.
-
Clinical Trial Protocol for Allergen Challenge
-
Objective: To evaluate the efficacy of Zafirlukast in preventing allergen-induced bronchoconstriction.
-
Methodology:
-
A double-blind, placebo-controlled, crossover study design is typically employed in patients with a history of atopic asthma.[14]
-
Patients receive a single oral dose of Zafirlukast (e.g., 40 mg) or a matching placebo.[15]
-
After a specified time (e.g., 2 hours), patients undergo an inhalational allergen challenge. The allergen used is one to which the patient has a known sensitivity (e.g., cat dander).[15]
-
Pulmonary function, typically measured as the forced expiratory volume in one second (FEV1), is monitored before and at regular intervals after the challenge.
-
The primary endpoint is often the degree of bronchoconstriction, which can be assessed by the percentage fall in FEV1 or the provocative dose of allergen required to cause a specific fall in FEV1 (e.g., PD20).[15]
-
Zafirlukast's efficacy is demonstrated by a significant attenuation of both the early- and late-phase bronchoconstrictor responses to the allergen compared to placebo.[14][15]
-
Experimental Workflow: Quantification of Zafirlukast using this compound
The use of this compound as an internal standard is crucial for accurate bioanalysis. The following diagram outlines a typical workflow for quantifying Zafirlukast in a biological matrix.
Caption: Workflow for bioanalysis of Zafirlukast using a deuterated internal standard.
References
- 1. This compound CAS#: 1217174-18-9 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. veeprho.com [veeprho.com]
- 4. scbt.com [scbt.com]
- 5. Zafirlukast - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 9. Summary of clinical trials with zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nyallergy.com [nyallergy.com]
- 14. Zafirlukast: the first leukotriene-receptor antagonist approved for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
A Technical Guide to the Synthesis and Characterization of Zafirlukast-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zafirlukast is a potent and selective oral leukotriene receptor antagonist used in the chronic treatment of asthma.[1][2][3] It functions by blocking the action of cysteinyl leukotrienes (LTD4 and LTE4) on the CysLT1 receptor, thereby reducing airway constriction, mucus production, and inflammation.[2][4]
Zafirlukast-d7 is a deuterated analog of Zafirlukast. Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research. They serve as ideal internal standards for quantitative bioanalytical assays using mass spectrometry (MS) and liquid chromatography (LC).[5] The incorporation of deuterium atoms results in a compound that is chemically identical to the parent drug but has a higher mass. This mass difference allows for clear differentiation in MS-based assays, improving the accuracy and precision of pharmacokinetic, therapeutic drug monitoring, and metabolic studies.[5] The deuterium labeling is typically on the 2-methylphenyl (o-tolyl) group.[6]
Synthesis of this compound
The synthesis of this compound follows the established routes for Zafirlukast, with the key difference being the introduction of a deuterated starting material. The most direct approach involves the use of deuterated o-toluenesulfonamide (o-toluenesulfonamide-d7) in the final coupling step with the carboxylic acid intermediate, 4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxybenzoic acid.
A general synthetic scheme is outlined below. The process begins with commercially available materials and proceeds through several intermediate steps to construct the indole core and the substituted benzoic acid moiety before the final amide bond formation.
Experimental Protocols
Protocol 1: Final Amide Coupling for this compound Synthesis
This protocol is an adaptation of known methods for Zafirlukast synthesis.[7][8]
-
Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxybenzoic acid (1.0 eq.) in a mixture of anhydrous dichloromethane and acetonitrile.
-
Addition of Reagents: To the stirred solution, add o-toluenesulfonamide-d7 (1.05 eq.), dicyclohexylcarbodiimide (DCC, 1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Characterization by HPLC-MS
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent such as acetonitrile or methanol (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution to an appropriate concentration for analysis (e.g., 1 µg/mL).
-
Chromatographic Conditions:
-
Column: Use a reverse-phase C18 column (e.g., Thermo Scientific Accucore RP-MS).[9]
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Analysis Mode: Full scan to confirm the molecular ion, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, targeting the specific m/z for this compound.
-
-
Data Analysis: Analyze the chromatogram for peak purity and retention time. Analyze the mass spectrum to confirm the presence of the correct molecular ion peak corresponding to this compound.
Characterization of this compound
The identity, purity, and structural integrity of the synthesized this compound are confirmed through a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound. A single, sharp peak in the chromatogram indicates a high degree of purity. The method can also separate this compound from any remaining non-deuterated Zafirlukast or other process-related impurities.[1][10]
-
Mass Spectrometry (MS): MS is critical for confirming the successful synthesis of the deuterated analog. It verifies the molecular weight of the compound, confirming the incorporation of the seven deuterium atoms. The molecular weight of this compound is approximately 7 amu greater than that of unlabeled Zafirlukast.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the overall chemical structure. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the o-tolyl ring (both the aromatic protons and the methyl protons) would be absent or significantly diminished, providing definitive evidence of the location of the deuterium labels.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1217174-18-9 | [5][6][11][12] |
| Molecular Formula | C₃₁H₂₆D₇N₃O₆S | [6][13] |
| Molecular Weight | ~582.72 g/mol | [6] |
| Appearance | Fine white to pale yellow amorphous powder | [14] |
| Primary Use | Internal standard for analytical research | [5] |
Table 2: Comparison of Mass Spectrometry Data
| Analyte | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ (m/z) |
| Zafirlukast | C₃₁H₃₃N₃O₆S | 575.2145 | ~576.22 |
| This compound | C₃₁H₂₆D₇N₃O₆S | 582.2584 | ~583.26 |
Table 3: Expected ¹H NMR Spectral Differences
| Protons | Zafirlukast (Expected δ, ppm) | This compound (Expected Observation) |
| o-Tolyl-CH₃ | ~2.1 ppm (singlet, 3H) | Signal absent or significantly reduced |
| o-Tolyl-Ar-H | ~7.2 - 8.1 ppm (multiplets, 4H) | Signals absent or significantly reduced |
| Other Protons | Indole, Benzoic, Cyclopentyl protons | Signals present with similar chemical shifts and coupling patterns |
References
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Zafirlukast - Wikipedia [en.wikipedia.org]
- 4. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. scbt.com [scbt.com]
- 7. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105367478A - Preparation process of zafirlukast - Google Patents [patents.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 1217174-18-9 [m.chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. This compound - Acanthus Research [acanthusresearch.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Zafirlukast: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, developed for the prophylactic and chronic treatment of asthma.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma, contributing to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[2] By blocking the action of these mediators at the CysLT1 receptor, zafirlukast helps to mitigate the inflammatory cascade and alleviate asthma symptoms. This technical guide provides a detailed overview of the pharmacological profile of zafirlukast, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety, with a focus on the experimental methodologies used to elucidate these properties.
Mechanism of Action
Zafirlukast exerts its therapeutic effect by competitively binding to the CysLT1 receptor, thereby preventing the binding of endogenous cysteinyl leukotrienes.[3] This antagonism blocks the downstream signaling pathways that lead to the pathological changes associated with asthma.
Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway
The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[3][4] Upon activation by cysteinyl leukotrienes, the receptor initiates a signaling cascade that results in increased intracellular calcium levels and activation of protein kinase C (PKC).
References
- 1. Pharmacokinetic profile of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
Zafirlukast: A Comprehensive Technical Guide on its Role as a Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zafirlukast is a selective and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, playing a crucial role in the management of chronic asthma and other inflammatory conditions. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid, contributing significantly to the pathophysiology of asthma by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion.[1][2] By blocking the action of these mediators at the CysLT1 receptor, zafirlukast effectively mitigates the inflammatory cascade in the airways, leading to improved asthma control. This technical guide provides an in-depth analysis of zafirlukast's core pharmacology, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Introduction
Leukotrienes are potent lipid mediators of inflammation that are synthesized from arachidonic acid by the 5-lipoxygenase pathway.[1] The cysteinyl leukotrienes (CysLTs) — LTC₄, LTD₄, and LTE₄ — are particularly important in the context of asthma and allergic rhinitis.[1] They exert their effects by binding to specific G-protein coupled receptors, primarily the CysLT1 receptor, which is abundant in the airways.[1][3] Activation of the CysLT1 receptor leads to a cascade of events including smooth muscle contraction, microvascular leakage, and eosinophil recruitment, all of which contribute to the clinical manifestations of asthma.[1]
Zafirlukast (brand name Accolate) was one of the first oral leukotriene receptor antagonists (LTRAs) to be approved for the chronic treatment of asthma in adults and children five years of age and older.[2][4] It acts as a competitive antagonist, specifically targeting the CysLT1 receptor and thereby preventing the binding of cysteinyl leukotrienes.[1] This targeted action makes it a valuable therapeutic option for the long-term management of asthma, offering an alternative or add-on to inhaled corticosteroids.[5]
Mechanism of Action: The Leukotriene Signaling Pathway
The synthesis of leukotrienes begins with the release of arachidonic acid from membrane phospholipids by phospholipase A₂. The enzyme 5-lipoxygenase (5-LOX), in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to leukotriene A₄ (LTA₄).[6][7] LTA₄ is an unstable intermediate that can be further metabolized into either LTB₄ by LTA₄ hydrolase or into LTC₄ by LTC₄ synthase.[6][7] LTC₄ is then actively transported out of the cell and can be sequentially converted to LTD₄ and LTE₄.[8]
These cysteinyl leukotrienes bind to and activate CysLT receptors. Zafirlukast specifically and competitively antagonizes the CysLT1 receptor, preventing the downstream signaling that leads to the pathophysiological effects of asthma.[1][9]
Quantitative Pharmacological Data
The efficacy and potency of zafirlukast have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Assay System | Reference |
| Ki (nM) | 0.26 | Human CysLT1 Receptor | [9] |
| IC₅₀ (nM) | 0.26 | Human CysLT1 Receptor | [9] |
| IC₅₀ (µM) | 0.6 | LTD₄-induced mucus secretion in guinea pig trachea | [10][11] |
| IC₅₀ (µM) | 58 | Human CysLT2 Receptor | [10] |
Table 2: Pharmacokinetic Properties of Zafirlukast
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | Oral administration | [4][12] |
| Bioavailability Reduction with Food | ~40% | Co-administration with food | [4][12] |
| Plasma Protein Binding | >99% | Primarily to albumin | [4] |
| Volume of Distribution (Vd) | 70 L | - | [4] |
| Elimination Half-life (t½) | 8-16 hours (average 10 hours) | - | [4] |
| Metabolism | Hepatic (primarily via CYP2C9) | - | [4] |
| Excretion | Primarily in feces | - |
Table 3: Clinical Efficacy in Asthma Trials (vs. Placebo)
| Endpoint | Zafirlukast Improvement | Placebo Improvement | Trial Duration | Reference |
| Daytime Asthma Symptom Score | 26.5% reduction | 13.3% reduction | 13 weeks | |
| Nighttime Awakenings | 46% reduction | 4% increase | 6 weeks | |
| Morning Asthma Symptoms | 28% reduction | 10% reduction | 6 weeks | |
| As-needed β-agonist Use | 22.3% reduction | 7% increase | 13 weeks |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of zafirlukast.
Radioligand Binding Assay for CysLT1 Receptor
This assay determines the binding affinity of zafirlukast to the CysLT1 receptor.
-
Materials:
-
Cell membranes from CHO-K1 cells expressing human recombinant CysLT1 receptors.[9]
-
[³H]LTD₄ (radioligand).[9]
-
Unlabeled LTD₄ (for determining non-specific binding).[9]
-
Zafirlukast (test compound).
-
Assay Buffer: Modified Tris-HCl buffer, pH 7.4.[9]
-
Glass fiber filters (e.g., GF/C).[4]
-
Scintillation cocktail.
-
Microplate harvester and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of zafirlukast.
-
In a 96-well plate, add a fixed amount of CysLT1 receptor-containing cell membranes (e.g., 5 µg).[9]
-
Add the various concentrations of zafirlukast or buffer (for total binding) or a high concentration of unlabeled LTD₄ (e.g., 300 nM, for non-specific binding).[9]
-
Add a fixed concentration of [³H]LTD₄ (e.g., 0.3 nM).[9]
-
Incubate the plate at 25°C for 30 minutes.[9]
-
Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of zafirlukast by plotting the percentage of specific binding against the log concentration of zafirlukast. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of zafirlukast to inhibit CysLT1 receptor activation, which is coupled to an increase in intracellular calcium.
-
Materials:
-
Cells expressing CysLT1 receptors (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
LTD₄ (agonist).
-
Zafirlukast (antagonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
-
-
Procedure:
-
Plate the CysLT1-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C for a specified time (e.g., 1 hour).
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of zafirlukast to the wells and incubate for a short period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the agonist LTD₄ into the wells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of zafirlukast by comparing the calcium response in the presence and absence of the antagonist.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of zafirlukast.
-
Guinea Pig Tracheal Contraction Assay
This ex vivo assay assesses the ability of zafirlukast to inhibit LTD₄-induced smooth muscle contraction in airway tissue.
-
Materials:
-
Guinea pig trachea.
-
Krebs-Henseleit solution.
-
LTD₄ (contractile agonist).
-
Zafirlukast.
-
Organ bath system with force transducers.
-
-
Procedure:
-
Euthanize a guinea pig and dissect the trachea.
-
Cut the trachea into rings and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Allow the tracheal rings to equilibrate under a resting tension.
-
Pre-incubate the tracheal rings with various concentrations of zafirlukast or vehicle.
-
Induce contraction by adding a fixed concentration of LTD₄ to the organ baths.
-
Record the isometric tension generated by the tracheal rings using force transducers.
-
The inhibitory effect of zafirlukast is determined by the reduction in the LTD₄-induced contraction.
-
Construct a concentration-response curve to determine the IC₅₀ of zafirlukast.
-
Clinical Significance and Applications
Zafirlukast is indicated for the prophylaxis and chronic treatment of asthma.[4][9] It is not intended for use in acute asthma attacks.[4] Clinical trials have demonstrated its efficacy in improving various asthma endpoints, including daytime symptoms, nighttime awakenings, and the need for rescue β₂-agonist medication. It has also shown effectiveness in preventing exercise-induced bronchospasm and in managing symptoms of allergic rhinitis.[4] While generally less potent than inhaled corticosteroids, zafirlukast offers a convenient oral dosing regimen and a favorable safety profile, making it a valuable option for certain patient populations.[5]
Conclusion
Zafirlukast is a well-characterized leukotriene receptor antagonist with a clear mechanism of action and established clinical efficacy. By competitively blocking the CysLT1 receptor, it effectively inhibits the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. The quantitative data from in vitro, in vivo, and clinical studies provide a robust understanding of its pharmacological profile. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and drug development professionals working in the field of respiratory and inflammatory diseases. Further research may continue to explore the full therapeutic potential of CysLT1 receptor antagonism in other inflammatory conditions.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. selectscience.net [selectscience.net]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. A randomised, double-blind, placebo-controlled, multicentre trial to demonstrate the efficacy, steroid-sparing effect and safety of oral zafirlukast (ACCOLATE) 20 mg (morning and bedtime) in symptomatic asthma patients currently being treated with inhaled corticosteroid. [astrazenecaclinicaltrials.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Contraction of guinea pig trachea with antibodies to guinea pig IgE. An in vitro model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. bu.edu [bu.edu]
- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Metabolism of Zafirlukast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of Zafirlukast, a competitive cysteinyl leukotriene receptor antagonist. The document details the metabolic pathways, enzymes involved, pharmacokinetic properties, and experimental methodologies used to elucidate its biotransformation.
Executive Summary
Zafirlukast undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is hydroxylation, catalyzed predominantly by CYP2C9.[1][2][3] Another key pathway involves CYP3A4, which leads to the formation of a reactive α,β-unsaturated iminium intermediate.[1] This reactive metabolite has been implicated in the mechanism-based inactivation of CYP3A4 and may be associated with instances of idiosyncratic hepatotoxicity.[1] The resulting metabolites of Zafirlukast are significantly less potent than the parent compound.[4][5] Elimination of Zafirlukast and its metabolites occurs mainly through the feces, with minimal renal excretion.[3][5][6] The pharmacokinetic profile of Zafirlukast is influenced by factors such as food intake, age, hepatic function, and genetic polymorphisms in CYP2C9.[3][7][8]
Pharmacokinetic Properties
Zafirlukast is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 3 hours.[3][7] Its bioavailability is reduced by about 40% when taken with food.[3][7] The drug is highly protein-bound (>99%), primarily to albumin.[3][4]
Table 1: Pharmacokinetic Parameters of a Single 20 mg Oral Dose of Zafirlukast in Healthy Male Volunteers
| Parameter | Mean Value | % Coefficient of Variation |
| Cmax (ng/mL) | 326.3 | 43.8 |
| tmax (h) | 3.1 | 41.8 |
| AUC (0-∞) (ng·h/mL) | 1535.4 | 43.1 |
| CL/f (L/h) | 14.9 | 43.1 |
| Vss/F (L) | 70 | - |
| t1/2 (h) | ~10 | - |
Source: Adapted from DailyMed and other pharmacokinetic studies.[3][7]
Table 2: Influence of CYP2C9 Genetic Polymorphisms on Zafirlukast Pharmacokinetics
| Genotype Group | Parameter | Fold-Increase vs. EM | p-value |
| CYP2C9IM (Intermediate Metabolizers) | Cmax | 1.44 | < 0.01 |
| AUCinf | 1.70 | < 0.0001 | |
| CL/F | 42.8% lower | < 0.001 |
Source: Lee et al. (2016)[8]
Metabolic Pathways
The biotransformation of Zafirlukast is complex, involving several enzymatic reactions. The primary routes of metabolism are hydroxylation and the formation of a reactive iminium species. Other reported pathways, particularly in animal models, include hydrolysis, N-acetylation, and demethylation.[5][6]
CYP2C9-Mediated Hydroxylation
The principal metabolic pathway for Zafirlukast is hydroxylation, which is mainly catalyzed by CYP2C9.[3][4][5] This leads to the formation of several hydroxylated metabolites, which are largely inactive.[4] Two known human metabolites resulting from hydroxylation are:
-
3-hydroxycyclopentyl N-[3-({2-methoxy-4-[(2-methylbenzenesulfonyl)carbamoyl]phenyl}methyl)-1-methylindol-5-yl]carbamate
-
cyclopentyl N-[1-(hydroxymethyl)-3-({2-methoxy-4-[(2-methylbenzenesulfonyl)carbamoyl]phenyl}methyl)indol-5-yl]carbamate[9]
CYP3A4-Mediated Metabolism and Reactive Intermediate Formation
Zafirlukast is also a substrate for CYP3A4. This interaction can lead to the formation of an electrophilic α,β-unsaturated iminium species through dehydrogenation.[1] This reactive intermediate can covalently bind to cellular macromolecules and is capable of mechanism-based inactivation of CYP3A4.[1] This pathway is of toxicological interest due to its potential link to drug-induced liver injury.[1]
Enzyme Inhibition
Zafirlukast is an inhibitor of both CYP2C9 and CYP3A4 at clinically relevant concentrations, which is the basis for several drug-drug interactions.[4]
Table 3: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Zafirlukast
| CYP Isoform | Index Substrate | IC50 (μM) | Inhibition Type (for CYP2C9) | Ki (μM) (for CYP2C9) |
| CYP2C9 | Tolbutamide | 7.0 | Competitive | 5.86 ± 0.08 |
| CYP3A | Triazolam | 20.9 | - | - |
| CYP2C19 | S-mephenytoin | 32.7 | - | - |
| CYP1A2 | Phenacetin | 56 | - | - |
| CYP2D6 | Dextromethorphan | 116 | - | - |
| CYP2E1 | - | Negligible | - | - |
Source: Greenblatt et al. (1999) and Cha et al. (2004)[10][11]
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
Objective: To characterize the metabolites of Zafirlukast and identify the enzymes responsible for their formation.
Methodology:
-
Incubation: Incubations are performed using pooled human liver microsomes (e.g., 0.5 mg/mL).
-
Reaction Mixture: A typical incubation mixture contains potassium phosphate buffer (e.g., 100 mM, pH 7.4), Zafirlukast (at various concentrations), and an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).
-
Initiation and Termination: Reactions are initiated by the addition of the NADPH-generating system and incubated at 37°C. Reactions are terminated by adding a cold organic solvent, such as acetonitrile.
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: Metabolites are identified and quantified using LC-MS/MS. Specific CYP450 isoform involvement can be determined using recombinant human CYP enzymes or by using selective chemical inhibitors.
LC-MS/MS Quantification of Zafirlukast in Human Plasma
Objective: To accurately quantify the concentration of Zafirlukast in human plasma for pharmacokinetic studies.
Methodology:
-
Sample Preparation: Zafirlukast and an internal standard (e.g., valdecoxib) are extracted from 500 µL of human plasma.
-
Extraction: Solid-phase extraction (SPE) is a common method. A Retain AX SPE plate can be used, with conditioning (acetonitrile), equilibration (water), loading of the plasma sample, washing (water followed by acetonitrile), and elution (e.g., acetonitrile with 5% formic acid).[12] Alternatively, liquid-liquid extraction with a solvent like ethyl acetate can be performed.[13]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Zafirlukast (e.g., m/z 574.2 → 462.1) and the internal standard are monitored.[13]
-
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of Zafirlukast in the samples is determined. The linear range is typically from sub-ng/mL to several hundred ng/mL.[13][14]
Conclusion
The metabolism of Zafirlukast is a well-characterized process dominated by CYP2C9-mediated hydroxylation, leading to inactive metabolites. However, the role of CYP3A4 in forming a reactive iminium intermediate is a critical aspect for researchers in drug development and toxicology to consider, as it may contribute to drug-drug interactions and potential hepatotoxicity. The provided data and protocols offer a foundational guide for professionals engaged in the study of Zafirlukast's biotransformation and its clinical implications. Further research could focus on quantifying the contribution of each metabolic pathway in diverse patient populations to refine therapeutic strategies and minimize adverse effects.
References
- 1. Zafirlukast metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species that results in the selective mechanism-based inactivation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic profile of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Metabolism and excretion of zafirlukast in dogs, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZafirlukastTABLETS [dailymed.nlm.nih.gov]
- 8. Effects of CYP2C9 genetic polymorphisms on the pharmacokinetics of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Inhibition of human cytochrome P450 isoforms in vitro by zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential of pranlukast and zafirlukast in the inhibition of human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Zafirlukast in Human Plasma by HPLC-MS/MS using Zafirlukast-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Zafirlukast in human plasma. The use of a stable isotope-labeled internal standard, Zafirlukast-d7, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation procedure allows for rapid sample preparation and high sample throughput.
Introduction
Zafirlukast is a selective and competitive leukotriene receptor antagonist used in the chronic treatment of asthma. Accurate and reliable quantification of Zafirlukast in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry. This approach minimizes variability due to sample preparation and matrix effects, thereby improving data quality. This document provides a detailed protocol for the determination of Zafirlukast in human plasma using an HPLC-MS/MS system with this compound as the internal standard.
Experimental
Materials and Reagents
-
Zafirlukast (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at analytical flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
Zafirlukast Stock Solution (1 mg/mL): Accurately weigh 10 mg of Zafirlukast and dissolve in 10 mL of methanol.
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
Zafirlukast Working Solutions: Prepare serial dilutions of the Zafirlukast stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Pipette 50 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all samples except the blank. For the blank, add 10 µL of 50:50 acetonitrile:water.
-
Vortex for 5 seconds.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the HPLC-MS/MS system.
HPLC-MS/MS Method
HPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B in 1.5 min, hold at 90% B for 0.5 min, return to 30% B in 0.1 min, hold at 30% B for 0.9 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Zafirlukast | 576.2 | 463.2 | 150 | 35 |
| This compound | 583.2 | 470.2 | 150 | 35 |
Note: The precursor ion for Zafirlukast is [M+H]+. The precursor for this compound is predicted based on the addition of 7 deuteriums.
Results
Linearity
The method was linear over the concentration range of 1 to 1000 ng/mL. The calibration curve had a correlation coefficient (r²) of >0.995.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, mid, and high).
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 3 | < 10 | 90-110 | < 10 | 90-110 |
| Mid QC | 300 | < 10 | 90-110 | < 10 | 90-110 |
| High QC | 800 | < 10 | 90-110 | < 10 | 90-110 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed for Zafirlukast.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Zafirlukast | > 85 | < 15 |
Workflow Diagrams
Caption: Experimental workflow from sample preparation to analysis.
Caption: MRM fragmentation of Zafirlukast and this compound.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of Zafirlukast in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple and rapid sample preparation procedure makes this method ideal for high-throughput bioanalytical laboratories.
Application Note: Quantitative Analysis of Zafirlukast in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zafirlukast is a selective and competitive leukotriene receptor antagonist used for the chronic treatment of asthma. Accurate and reliable quantification of Zafirlukast in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note presents a detailed protocol for the quantitative analysis of Zafirlukast in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Zafirlukast-d7, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Zafirlukast reference standard (≥98% purity)
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 1.8 µm)
Preparation of Standard and Quality Control (QC) Solutions
Stock solutions of Zafirlukast (1 mg/mL) and this compound (1 mg/mL) are prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation: Protein Precipitation (PPT)
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1][2][3][4]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Zafirlukast: m/z 574.2 → 462.1 |
| This compound: m/z 581.2 → 469.1 (Proposed) | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
| Source Temperature | 550°C |
| IonSpray Voltage | -4500 V |
Method Validation Summary
The method should be validated according to the US FDA and/or EMA guidelines on bioanalytical method validation.[5][6][7][8][9] Key validation parameters are summarized below.
Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | < 15 | 85 - 115 |
| Medium | 75 | < 15 | < 15 | 85 - 115 |
| High | 400 | < 15 | < 15 | 85 - 115 |
Recovery and Matrix Effect
| Parameter | Zafirlukast | This compound |
| Extraction Recovery (%) | > 85 | > 85 |
| Matrix Effect (%) | 85 - 115 | 85 - 115 |
Stability
Zafirlukast is stable in human plasma under the following conditions:[10]
| Stability Condition | Duration | Temperature | Stability |
| Short-Term | 24 hours | Room Temperature | Stable |
| Long-Term | 90 days | -80°C | Stable |
| Freeze-Thaw Cycles | 3 cycles | -80°C to Room Temp. | Stable |
| Autosampler | 48 hours | 4°C | Stable |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Zafirlukast in plasma.
Caption: Inter-relationships of key bioanalytical method validation parameters.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Zafirlukast in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reliability of the results. The detailed protocol and validation summary provided in this application note can be readily implemented in a bioanalytical laboratory to support clinical and preclinical studies of Zafirlukast.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. elearning.unite.it [elearning.unite.it]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
Application Note: Validated LC-MS/MS Method for the Quantification of Zafirlukast in Human Plasma Using Zafirlukast-d7 as an Internal Standard
Abstract
This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Zafirlukast in human plasma. Zafirlukast-d7 was employed as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward protein precipitation extraction procedure and a rapid chromatographic separation. The described method is highly sensitive and selective, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Zafirlukast is a selective and competitive leukotriene receptor antagonist used in the chronic treatment of asthma. It acts by blocking the action of cysteinyl leukotrienes in the airways, thereby reducing inflammation, bronchoconstriction, and mucus production. Accurate and reliable quantification of Zafirlukast in biological matrices is crucial for clinical and pharmacological research. This application note presents a detailed protocol for a validated LC-MS/MS method for the analysis of Zafirlukast in human plasma, utilizing its deuterated analog, this compound, as the internal standard.
Experimental
Materials and Reagents
-
Zafirlukast and this compound reference standards were sourced from a reputable supplier.
-
LC-MS grade acetonitrile, methanol, and water were used throughout the experiment.
-
Formic acid (LC-MS grade) was used as a mobile phase additive.
-
Human plasma was obtained from a certified blood bank.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients at high pressures.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 50 x 4.6 mm, 5 µm) was used for chromatographic separation.
Standard Solutions
-
Stock Solutions: Individual stock solutions of Zafirlukast and this compound were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Working standard solutions were prepared by diluting the stock solutions with a mixture of acetonitrile and water (1:1, v/v) to desired concentrations for calibration curve and quality control samples.
Protocols
Sample Preparation
A protein precipitation method was employed for the extraction of Zafirlukast and this compound from human plasma.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Hypersil BDS C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (20:80, v/v) of Mobile Phase A and B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 3 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Zafirlukast | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| MRM Transition | m/z 574.2 → 462.1 | m/z 581.2 → 469.1 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | -25 eV | -25 eV |
| Capillary Voltage | 3.5 kV | 3.5 kV |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance in terms of linearity, precision, accuracy, and recovery.
Linearity
The method was linear over the concentration range of 0.15 to 600 ng/mL for Zafirlukast in human plasma. The calibration curve yielded a correlation coefficient (r²) of >0.99.
Table 3: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.15 | [Example Value] |
| 1 | [Example Value] |
| 10 | [Example Value] |
| 50 | [Example Value] |
| 100 | [Example Value] |
| 200 | [Example Value] |
| 400 | [Example Value] |
| 600 | [Example Value] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results were within the acceptable limits as per regulatory guidelines.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 150 | < 15 | 85-115 | < 15 | 85-115 |
| High | 500 | < 15 | 85-115 | < 15 | 85-115 |
Recovery
The extraction recovery of Zafirlukast from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the different QC levels.
Table 5: Extraction Recovery Data
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 1 | > 85 |
| Medium | 150 | > 85 |
| High | 500 | > 85 |
Visualizations
Caption: Experimental workflow for Zafirlukast analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Zafirlukast in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation and short chromatographic run time make this method suitable for high-throughput analysis in a clinical or research setting.
Preparation of Zafirlukast-d7 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Zafirlukast-d7 stock solutions for use in various research applications. This compound is a deuterated analog of Zafirlukast, a potent and selective cysteinyl leukotriene type 1 (CysLT1) receptor antagonist used in the management of asthma.[1] The inclusion of deuterium-labeled internal standards like this compound is critical for accurate quantification in mass spectrometry-based bioanalytical studies.
Physicochemical and Solubility Data
This compound is a solid, pale pink to light orange powder.[2] While detailed solubility data for the deuterated form is not extensively published, the physicochemical properties of Zafirlukast provide a strong basis for solvent selection. Zafirlukast is practically insoluble in water but shows good solubility in several organic solvents.[3][4] It is reasonable to expect this compound to exhibit similar solubility characteristics.
| Property | Data | Source(s) |
| Molecular Formula | C₃₁H₂₆D₇N₃O₆S | [5] |
| Molecular Weight | 582.72 g/mol | [5] |
| Melting Point | >104°C (decomposes) | [1][2] |
| Appearance | Pale Pink to Light Orange Solid | [2] |
| Storage (Solid) | Refrigerator; -20°C for long-term storage (≥4 years for Zafirlukast) | [1][6] |
| Solubility (Zafirlukast) | ||
| Water | Practically insoluble (0.000962 mg/mL) | [3][4][7][8] |
| Methanol | Slightly soluble | [2][3][4] |
| Ethanol | ~0.25 mg/mL | [6] |
| Chloroform | Slightly soluble | [1][2] |
| Acetonitrile | Soluble (used to prepare 1000 µg/mL stock solution) | [9] |
| DMSO | ~20 mg/mL | [6] |
| DMF | ~30 mg/mL | [6] |
| Storage (Solutions) | -80°C for 6 months; -20°C for 1 month | [10] |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO). This solvent is chosen for its high solubilizing capacity for Zafirlukast.[6]
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibration: Allow the container of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a clean, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid (e.g., 1 mg).
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 1 mg/mL (e.g., add 1 mL of DMSO to 1 mg of this compound).
-
Dissolution: Cap the vial securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10]
Note on Aqueous Solutions: Zafirlukast is sparingly soluble in aqueous buffers.[6] To prepare aqueous working solutions, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[6] A 1:1 solution of DMF:PBS (pH 7.2) has been shown to dissolve Zafirlukast at approximately 0.5 mg/mL.[6] Aqueous solutions are not recommended for storage for more than one day.[6]
Workflow for this compound Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation and Storage.
References
- 1. This compound CAS#: 1217174-18-9 [m.chemicalbook.com]
- 2. This compound | 1217174-18-9 [chemicalbook.com]
- 3. e-lactancia.org [e-lactancia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Note: Chromatographic Separation and Quantification of Zafirlukast and Zafirlukast-d7 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous determination of Zafirlukast and its deuterated internal standard, Zafirlukast-d7, in human plasma. The method utilizes a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and accuracy for pharmacokinetic and drug metabolism studies. A simple protein precipitation procedure is employed for sample preparation, providing efficient extraction and recovery. The chromatographic separation is achieved on a C18 reversed-phase column with a total run time of less than 3 minutes. This method is suitable for high-throughput analysis in a research or drug development environment.
Introduction
Zafirlukast is a selective and competitive leukotriene receptor antagonist used in the chronic treatment of asthma. It acts by blocking the action of cysteinyl leukotrienes in the airways, thereby reducing inflammation, bronchoconstriction, and mucus production. Accurate quantification of Zafirlukast in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects. This application note provides a detailed protocol for the extraction and chromatographic separation of Zafirlukast and this compound from human plasma, followed by sensitive detection using tandem mass spectrometry.
Experimental
Materials and Reagents
-
Zafirlukast and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (sourced from an accredited supplier)
Sample Preparation: Protein Precipitation
A protein precipitation method is utilized for the extraction of Zafirlukast and this compound from human plasma.[1]
-
Allow plasma samples to thaw to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex the sample for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is performed using a UPLC system with a reversed-phase C18 column.
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[2]
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water (pH adjusted with formic acid if necessary)
-
Gradient: Isocratic or a shallow gradient to ensure separation from matrix components. A typical starting condition is 80:20 (v/v) Acetonitrile:10 mM Ammonium Acetate.[3]
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Total Run Time: Approximately 2-3 minutes
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (method development may be required to determine the optimal polarity)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following precursor to product ion transitions are monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Zafirlukast | 574.1 | 462.1 | Negative |
| This compound | 584.2 | 472.1 | Negative |
Note: The polarity and collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the key quantitative parameters of the method.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Chromatography | |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (80:20, v/v)[3] |
| Flow Rate | 0.3 mL/min[2] |
| Retention Time - Zafirlukast | Approx. 1.11 min[3] |
| Retention Time - this compound | Approx. 1.11 min (expected to co-elute) |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| MRM Transition - Zafirlukast | 574.1 → 462.1 |
| MRM Transition - this compound | 584.2 → 472.1 |
Table 2: Method Performance Characteristics (Representative Data)
| Parameter | Result |
| Linearity Range | 0.15 - 600 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL[3] |
| Recovery | > 85% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Matrix Effect | Monitored and compensated by the internal standard |
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure from sample receipt to data analysis.
Caption: Experimental workflow for the quantification of Zafirlukast.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative analysis of Zafirlukast in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for potential variations during sample processing and analysis. The simple protein precipitation sample preparation makes this method amenable to high-throughput applications in a research setting, facilitating pharmacokinetic and other drug development studies of Zafirlukast.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Zafirlukast Is a Dual Modulator of Human Soluble Epoxide Hydrolase and Peroxisome Proliferator-Activated Receptor γ [frontiersin.org]
- 3. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Zafirlukast-d7 in In Vitro Metabolism Studies
Introduction
Zafirlukast is an oral leukotriene receptor antagonist used for the maintenance treatment of asthma.[1] Understanding its metabolic fate is crucial for predicting drug-drug interactions, assessing potential toxicity, and determining its pharmacokinetic profile. In vitro metabolism studies are essential tools in drug development that provide this critical information.[2] Stable isotope-labeled compounds, such as Zafirlukast-d7, are indispensable for these studies. They serve as ideal internal standards for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), ensuring the accuracy and precision required to determine metabolic stability, identify metabolites, and characterize enzyme kinetics.[][4]
This document provides detailed protocols and data for utilizing this compound in various in vitro metabolism studies, targeted at researchers, scientists, and drug development professionals.
Zafirlukast Metabolic Pathways
Zafirlukast undergoes extensive hepatic metabolism, primarily through oxidation mediated by the cytochrome P450 (CYP) enzyme system.[5] The major biotransformation pathway is hydroxylation, catalyzed predominantly by CYP2C9 and to a lesser extent by CYP3A4.[5][6][7] Other reported metabolic routes include hydrolysis of the amide linkage and N-desmethylation.[8] The resulting metabolites are significantly less potent than the parent compound.[9] Fecal excretion is the main route of elimination for Zafirlukast and its metabolites.[5][8]
Application 1: Cytochrome P450 (CYP) Inhibition Assay
Zafirlukast is known to inhibit several CYP isoforms.[5][10] This assay is critical for predicting potential drug-drug interactions when Zafirlukast is co-administered with other drugs metabolized by these enzymes.
Quantitative Data: CYP Inhibition by Zafirlukast
The following table summarizes the inhibitory potential of Zafirlukast against various human CYP isoforms, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| CYP Isoform | Index Substrate | Zafirlukast IC50 (µM) | Potency | Reference |
| CYP2C9 | Tolbutamide | 7.0 | Moderate | [10] |
| CYP3A | Triazolam | 20.9 | Weak | [10] |
| CYP2C19 | S-mephenytoin | 32.7 | Weak | [10] |
| CYP1A2 | Phenacetin | 56 | Weak | [10] |
| CYP2D6 | Dextromethorphan | 116 | Very Weak | [10] |
| CYP2E1 | - | Negligible Inhibition | - | [10] |
Experimental Protocol: CYP Inhibition Assay
This protocol outlines a method to determine the IC50 of Zafirlukast using human liver microsomes (HLM).
1. Materials
-
Human Liver Microsomes (HLM)
-
Zafirlukast (inhibitor) and this compound (for analytical internal standard)
-
CYP-specific probe substrates (e.g., Tolbutamide for CYP2C9)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
96-well plates, incubator, LC-MS/MS system
2. Reagent Preparation
-
Zafirlukast Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO or ACN. Create a serial dilution series to cover the expected IC50 range (e.g., 0-250 µM).
-
Substrate Stock Solution: Prepare a stock solution of the probe substrate in a suitable solvent. The final concentration in the incubation should be at or below its Km value.
-
HLM Suspension: Dilute HLM in cold phosphate buffer to the desired concentration (e.g., 0.2-0.5 mg/mL).
3. Procedure
-
Pre-incubation: Add 5 µL of Zafirlukast dilution (or vehicle control) and 85 µL of HLM suspension to each well of a 96-well plate. Pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of the probe substrate to each well to start the reaction.
-
Incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. The time should be within the linear range of metabolite formation.
-
Add Cofactor: Add 10 µL of the NADPH regenerating system to initiate the metabolic reaction.
-
Quench Reaction: Stop the reaction by adding 100 µL of cold ACN containing the internal standard (this compound for Zafirlukast quantification, or another suitable IS for the probe metabolite).
-
Sample Processing: Centrifuge the plate (e.g., at 4000 rpm for 15 minutes) to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the probe substrate's metabolite.
-
Data Analysis: Plot the percentage of remaining enzyme activity against the logarithm of Zafirlukast concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Application 2: Mechanism-Based Inhibition (MBI) of CYP3A4
Zafirlukast has been identified as a mechanism-based inhibitor of CYP3A4.[11][12] This type of inhibition is time-dependent and can lead to more significant clinical drug interactions. MBI assays are performed to determine the kinetic parameters K_I (inactivator concentration at half-maximal inactivation rate) and k_inact (maximal rate of inactivation).
Quantitative Data: MBI of CYP3A4 by Zafirlukast
| Parameter | Value | Reference |
| K_I | 13.4 µM | [11][12] |
| k_inact | 0.026 min⁻¹ | [11][12] |
Experimental Protocol: MBI Assay
This protocol involves a pre-incubation step to allow for enzyme inactivation, followed by a dilution and incubation with a probe substrate to measure remaining enzyme activity.
1. Materials
-
Same as CYP Inhibition Assay, with CYP3A4-specific probe substrate (e.g., Midazolam or Testosterone).
2. Procedure
-
Primary Incubation (Inactivation):
-
Prepare incubation mixtures containing HLM (e.g., 1-2 mg/mL), phosphate buffer, and various concentrations of Zafirlukast (or vehicle control).
-
Pre-warm to 37°C.
-
Initiate the inactivation by adding the NADPH regenerating system.
-
At several time points (e.g., 0, 5, 10, 20, 30 min), withdraw an aliquot of the primary incubation mixture.
-
-
Secondary Incubation (Activity Measurement):
-
Immediately dilute the aliquot (e.g., 10- to 20-fold) into a secondary incubation mixture. This mixture contains the CYP3A4 probe substrate and additional NADPH. The dilution effectively stops further inactivation by lowering the concentration of Zafirlukast.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Quench and Analyze:
-
Stop the secondary reaction with cold ACN containing an appropriate internal standard.
-
Process the samples (centrifugation) and analyze the supernatant by LC-MS/MS for the probe metabolite.
-
-
Data Analysis:
-
For each Zafirlukast concentration, plot the natural logarithm of the remaining enzyme activity versus the primary pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding Zafirlukast concentrations. Fit this data to the Michaelis-Menten equation to determine K_I and k_inact.
-
Application 3: In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint) and in vivo half-life. This compound is used as the internal standard for the accurate quantification of the parent Zafirlukast over time.
Experimental Protocol: Metabolic Stability Assay
1. Materials
-
Human Liver Microsomes (HLM)
-
Zafirlukast
-
This compound (Internal Standard)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
2. Procedure
-
Incubation Setup: Prepare a master mix containing HLM (e.g., 0.5 mg/mL) and phosphate buffer.
-
Reaction Initiation: Pre-warm the master mix and a solution of Zafirlukast (final concentration typically 1 µM) to 37°C. Initiate the reaction by adding the NADPH regenerating system. A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.
-
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Quenching: Immediately add the aliquot to a quenching solution (e.g., 100 µL of cold ACN) containing a fixed concentration of this compound as the internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis:
-
Calculate the peak area ratio of Zafirlukast to this compound at each time point.
-
Plot the natural logarithm of the percentage of Zafirlukast remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Role of this compound: Quantitative Analysis by LC-MS/MS
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative bioanalysis.[13] It co-elutes with the analyte (Zafirlukast) and experiences similar matrix effects and ionization suppression/enhancement, but is distinguishable by its higher mass. This corrects for variability during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.[14]
Example LC-MS/MS Parameters
The following table provides typical mass spectrometric parameters for the quantification of Zafirlukast, with inferred values for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Reference |
| Zafirlukast | 574.1 / 574.2 | 462.1 / 462.07 | Negative ESI | [15][16] |
| This compound | 581.2 (inferred) | 469.1 (inferred) | Negative ESI | - |
Protocol: Sample Preparation and LC-MS/MS Analysis
-
Protein Precipitation: After stopping the in vitro reaction, add 2-3 volumes of cold ACN containing this compound to the sample.
-
Vortex and Centrifuge: Mix thoroughly for 5 minutes, then centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial or 96-well plate for injection.
-
LC Separation: Inject the sample onto a suitable reverse-phase column (e.g., C18). Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of Zafirlukast from other matrix components.
-
MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Zafirlukast and this compound as listed in the table above.
-
Quantification: Construct a calibration curve using known concentrations of Zafirlukast spiked into a blank matrix. The concentration of Zafirlukast in the unknown samples is determined from the peak area ratio of the analyte to the internal standard, interpolated from the calibration curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. Pharmacokinetic profile of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism and excretion of zafirlukast in dogs, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Inhibition of human cytochrome P450 isoforms in vitro by zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Zafirlukast metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species that results in the selective mechanism-based inactivation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metsol.com [metsol.com]
- 14. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Zafirlukast-d7 in Drug Impurity Analysis
Introduction
Zafirlukast is a selective and competitive leukotriene receptor antagonist used for the chronic treatment of asthma. During its synthesis and storage, various impurities can arise, including process-related impurities and degradation products. The presence of these impurities, even in trace amounts, can affect the safety and efficacy of the drug product. Therefore, robust and accurate analytical methods are essential for the identification and quantification of these impurities to ensure the quality and compliance of Zafirlukast with regulatory standards. The use of a stable isotope-labeled internal standard, such as Zafirlukast-d7, in conjunction with liquid chromatography-mass spectrometry (LC-MS), is a powerful technique for achieving precise and accurate quantification of these impurities. This application note provides a detailed protocol for the analysis of Zafirlukast impurities using this compound as an internal standard.
Principle
Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). This compound, being chemically identical to Zafirlukast, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement during LC-MS analysis. By measuring the ratio of the signal from the analyte to that of the known amount of the internal standard, accurate quantification can be achieved, compensating for variations in sample preparation and instrument response.
Experimental Protocols
Reagents and Materials
-
Zafirlukast reference standard
-
This compound (Internal Standard)
-
Known Zafirlukast impurities (e.g., Impurity 1, Impurity 2, Impurity 3, Impurity 4, Impurity 5)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC or UHPLC system coupled with a triple quadrupole mass spectrometer
Standard Solution Preparation
2.1. Zafirlukast and Impurity Stock Solutions (1000 µg/mL)
-
Accurately weigh approximately 10 mg of Zafirlukast and each impurity reference standard into separate 10 mL volumetric flasks.
-
Dissolve the contents in a minimal amount of methanol and dilute to the mark with a 1:1 (v/v) mixture of acetonitrile and water.
2.2. This compound Internal Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 1 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 1:1 (v/v) mixture of acetonitrile and water.
2.3. Working Standard and Internal Standard Solutions
-
Prepare a series of calibration standards by spiking appropriate aliquots of the Zafirlukast and impurity stock solutions into a diluent (e.g., 50:50 acetonitrile:water) to achieve a desired concentration range.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation
-
Accurately weigh a suitable amount of the Zafirlukast drug substance or powdered tablets.
-
Transfer the sample to a volumetric flask and add the diluent (e.g., 50:50 acetonitrile:water).
-
Spike the sample with a known amount of the this compound working internal standard solution.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Method
The following is a proposed LC-MS/MS method based on published methods for Zafirlukast and its impurities.[1][2] Method validation would be required for its intended use.
4.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.01 M Ammonium acetate in water, pH adjusted to 4.0 with TFA |
| Mobile Phase B | Acetonitrile:Methanol:Water (85:10:5, v/v/v) |
| Gradient Program | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 5 | 60 | 40 |
| 17 | 38 | 62 |
| 33 | 38 | 62 |
| 35 | 40 | 60 |
| 45 | 26 | 74 |
| 55 | 26 | 74 |
| 56 | 60 | 40 |
| 60 | 60 | 40 |
4.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Temperature | 400 °C |
| Curtain Gas | 20 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 30 psi |
| Ion Source Gas 2 | 35 psi |
| Declustering Potential | 70 V |
Table 2: Proposed MRM Transitions for Zafirlukast and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zafirlukast | 574.2 | 462.1[2] |
| This compound | 581.2 | 469.1 (Proposed) |
Note: The MRM transitions for the impurities would need to be determined by infusing each impurity standard into the mass spectrometer to identify the precursor ion and optimize the collision energy to find the most abundant and stable product ion.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 3: Known Impurities of Zafirlukast
| Impurity | Structure |
| Impurity 1 | 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid[1] |
| Impurity 2 | {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-carbamic acid methyl ester[1] |
| Impurity 3 | {3-[2-methoxy-4-(toluene-3-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester[1] |
| Impurity 4 | {3-[2-methoxy-4-(toluene-4-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester[1] |
| Impurity 5 | 4-(5-cyclopentyloxy carbonylamino-1-methyl-1H-indol-3-yl methyl)-3-methoxy-benzoic acid methyl ester[1] |
Table 4: Example Calibration Data for an Impurity
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 65,000 | 49,800 | 1.305 |
| 100 | 132,000 | 50,200 | 2.629 |
| 500 | 665,000 | 50,800 | 13.091 |
Visualizations
Experimental Workflow
Caption: Workflow for Zafirlukast Impurity Analysis.
Logical Relationship of Components
Caption: Role of this compound in Accurate Quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of impurities in Zafirlukast drug substance and formulations. The detailed protocol outlined in this application note, when validated, can be effectively implemented in quality control laboratories to ensure the safety, efficacy, and regulatory compliance of Zafirlukast products. The inherent advantages of the isotope dilution technique minimize the impact of matrix effects and procedural variations, leading to highly accurate and precise results.
References
Troubleshooting & Optimization
Technical Support Center: Zafirlukast-d7 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zafirlukast-d7 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry parameters for this compound?
A1: The optimal parameters for this compound can vary depending on the instrument and specific experimental conditions. However, a good starting point for method development using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is presented below. It is crucial to perform system suitability tests and further optimization to ensure data quality.
Q2: How is this compound typically used in an LC-MS/MS assay?
A2: this compound is a deuterated analog of Zafirlukast and is an ideal internal standard (IS) for the quantitative analysis of Zafirlukast in biological matrices. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer, enabling accurate quantification of Zafirlukast.
Q3: What are the expected precursor and product ions for this compound?
A3: For this compound (Molecular Formula: C₃₁H₂₆D₇N₃O₆S), the expected protonated precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 583.2. A commonly used MRM transition for quantification is m/z 584.2 → 472.1.[1] The precursor ion for Zafirlukast is m/z 574.11, with a primary product ion of m/z 462.07.[1]
Quantitative Data Summary
The following table summarizes the typical mass spectrometry parameters for the analysis of Zafirlukast using this compound as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Zafirlukast | 574.1 | 462.1 | Positive |
| This compound | 584.2 | 472.1 | Positive |
Experimental Protocols
Protocol 1: Optimization of Collision Energy for this compound
This protocol outlines the steps to determine the optimal collision energy (CE) for the MRM transition of this compound.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the Solution: Directly infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set Initial MS Parameters:
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z 584.2).
-
Set a product ion scan to observe the fragmentation pattern.
-
-
Vary Collision Energy:
-
Perform a series of experiments where the collision energy is ramped over a range of values (e.g., 10 to 50 eV in 2 eV increments).
-
Monitor the intensity of the target product ion (m/z 472.1).
-
-
Determine Optimal CE: Plot the intensity of the product ion against the collision energy. The collision energy that yields the highest intensity for the product ion is the optimal CE.
Protocol 2: Sample Preparation for Zafirlukast Analysis in Plasma
This protocol describes a general procedure for the extraction of Zafirlukast from plasma samples.
-
Spike Internal Standard: To 100 µL of plasma sample, add a known amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Signal for this compound | Incorrect MRM transition settings. | Verify the precursor and product ion m/z values are correctly entered in the instrument method. |
| Clogged LC system or MS source. | Perform system maintenance, including flushing the LC lines and cleaning the MS source. | |
| Inefficient ionization. | Optimize source parameters such as spray voltage, gas flows, and temperature. | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with high-purity solvents and flush the LC system. |
| Matrix effects from the sample. | Improve sample cleanup procedures or adjust the chromatographic gradient to better separate the analyte from interfering compounds. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible sample solvent with the mobile phase. | Ensure the reconstitution solvent is similar in composition to the initial mobile phase. |
| Column degradation. | Replace the analytical column. | |
| Inconsistent Retention Time | Fluctuations in LC pump pressure or temperature. | Check the LC pump for leaks and ensure the column oven is maintaining a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. | |
| Signal Instability | Unstable spray in the ESI source. | Check the spray needle for blockages and optimize its position. Ensure consistent solvent delivery. |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Zafirlukast.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
How to address matrix effects in Zafirlukast bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the bioanalysis of Zafirlukast.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of Zafirlukast?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in a biological sample. In the context of Zafirlukast bioanalysis using LC-MS/MS, endogenous components of the biological matrix (e.g., plasma, urine) such as phospholipids, proteins, and salts can interfere with the ionization of Zafirlukast and its internal standard (IS).[1][2] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic studies.[1][2]
Q2: How can I qualitatively and quantitatively assess matrix effects in my Zafirlukast assay?
There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4] A solution of Zafirlukast is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from the stable baseline signal of Zafirlukast indicates the presence of matrix effects.[4][5]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[2] The response of Zafirlukast in a neat solution is compared to its response when spiked into a blank, extracted matrix sample at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for Zafirlukast analysis in plasma?
The choice of sample preparation technique is critical for minimizing matrix effects by removing interfering endogenous components.[1] The most common techniques for Zafirlukast bioanalysis are:
-
Protein Precipitation (PPT): This is a simple and fast technique, often using acetonitrile. However, it may not provide the cleanest sample extract, potentially leading to significant matrix effects.[1][6]
-
Liquid-Liquid Extraction (LLE): LLE offers better sample clean-up than PPT. A study on Zafirlukast in human plasma successfully used ethyl acetate for extraction.[7]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix components, resulting in cleaner extracts and reduced matrix effects.[1][8] A method using a polymeric anion exchange SPE material has been shown to be effective for Zafirlukast extraction from human plasma.[9]
Below is a summary of common sample preparation methods and their general effectiveness in mitigating matrix effects:
| Sample Preparation Technique | Principle | Relative Effectiveness in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile). | Low to Medium |
| Liquid-Liquid Extraction (LLE) | Zafirlukast is partitioned between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent like ethyl acetate). | Medium to High |
| Solid-Phase Extraction (SPE) | Zafirlukast is retained on a solid sorbent while interfering components are washed away. Zafirlukast is then eluted with a different solvent. | High |
Q4: How do I choose an appropriate internal standard (IS) for Zafirlukast bioanalysis to compensate for matrix effects?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated Zafirlukast). A SIL-IS has nearly identical physicochemical properties to Zafirlukast, meaning it will co-elute and experience the same degree of matrix effects, thus effectively compensating for any signal suppression or enhancement.[10] If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization characteristics can be used. For Zafirlukast, compounds like valdecoxib and glybenclamide have been successfully used as internal standards.[7][9]
Q5: My Zafirlukast assay is showing high variability and poor accuracy. Could this be due to matrix effects, and what are the troubleshooting steps?
High variability and poor accuracy are common symptoms of unaddressed matrix effects. Here is a troubleshooting workflow to diagnose and mitigate these issues:
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Zafirlukast from Human Plasma
This protocol is adapted from a method using a polymeric anion exchange SPE material.[9]
-
Conditioning: Condition a 30 mg Retain AX 96-well SPE plate with 500 µL of acetonitrile.
-
Equilibration: Equilibrate the SPE plate with 500 µL of water.
-
Loading: Load 200 µL of the plasma sample (spiked with Zafirlukast and internal standard).
-
Washing:
-
Wash 1: Add 500 µL of water.
-
Wash 2: Add 500 µL of acetonitrile.
-
-
Elution: Elute Zafirlukast with 500 µL of acetonitrile containing 5% formic acid.
-
Dry Down and Reconstitution: Dry the eluate under nitrogen and reconstitute the residue in 200 µL of LC-MS grade acetonitrile. Sonicate for 30 minutes before analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Zafirlukast from Human Plasma
This protocol is based on a validated LC-MS/MS method.[7]
-
Sample Preparation: To 500 µL of human plasma in a centrifuge tube, add the internal standard (valdecoxib).
-
Extraction: Add 3 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes.
-
Separation and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 500 µL of the mobile phase (10 mM ammonium acetate (pH 6.4):acetonitrile (20:80, v/v)).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Zafirlukast Bioanalysis
| Parameter | Method 1[7] | Method 2[9] |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (Retain AX) |
| LC Column | Hypersil BDS C18 | Accucore RP-MS |
| Mobile Phase | 10 mM ammonium acetate (pH 6.4):acetonitrile (20:80, v/v) | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |
| Internal Standard | Valdecoxib | Glybenclamide |
| Linearity Range | 0.15–600 ng/mL | Not Specified |
| Lower Limit of Quantitation | 0.15 ng/mL | Not Specified |
| MS/MS Transition (Zafirlukast) | 574.2 → 462.1 | Not Specified |
| MS/MS Transition (IS) | 313.3 → 118.1 (Valdecoxib) | Not Specified |
| Run Time | 2.0 min | < 3.0 min |
Note: The information provided in this technical support center is for guidance purposes only. All analytical methods should be fully validated according to the relevant regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aspects-of-matrix-and-analyte-effects-in-clinical-pharmacokinetic-sample-analyses-using-lc-esi-ms-ms-two-case-examples - Ask this paper | Bohrium [bohrium.com]
- 7. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Improving the recovery of Zafirlukast-d7 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Zafirlukast-d7 during sample extraction.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: Understanding the physicochemical properties of this compound is critical for optimizing its extraction. Key properties include:
-
Solubility: Zafirlukast is practically insoluble in water, slightly soluble in methanol, and freely soluble in solvents like tetrahydrofuran, dimethylsulfoxide, and acetone.[1][2]
-
Protein Binding: It is extensively bound (>99%) to plasma proteins, primarily albumin.[2] This means a robust protein disruption step is essential for release from the biological matrix.
-
Chemical Nature: Zafirlukast is a synthetic, selective peptide leukotriene receptor antagonist.[3] Its deuterated form, this compound, is used as a stable isotope-labeled internal standard.[4][5]
-
Stability: Zafirlukast is susceptible to degradation under alkaline conditions.[6] Care should be taken to avoid exposing the analyte to harsh basic environments during extraction.
Q2: What are the most common methods for extracting this compound from biological matrices like plasma?
A2: The most prevalent methods involve an initial protein precipitation (PPT) step followed by Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is often the first step to remove the bulk of proteins to which Zafirlukast is bound. Acetonitrile is a highly effective precipitant.[7]
-
Solid-Phase Extraction (SPE): This technique is used to purify and concentrate the analyte after PPT. Common SPE sorbents include polymeric anion exchange materials (e.g., Retain AX)[8] and C18 silica-based reversed-phase columns.[9]
Q3: Can this compound degrade during the extraction process?
A3: Yes, stability can be a concern. Zafirlukast has been shown to degrade under alkaline hydrolysis conditions.[6] It is crucial to control the pH of your solutions, particularly avoiding strongly basic conditions, to prevent the loss of your analyte during sample preparation.
Section 2: Troubleshooting Low Recovery
This guide addresses specific issues that can lead to poor recovery of this compound. The primary diagnostic step is to analyze each fraction from the extraction process (the sample load, the wash solutions, and the final elution) to determine where the analyte is being lost.[10]
Problem: Low recovery after the initial Protein Precipitation (PPT) step.
Q: I'm losing my analyte during protein precipitation. Why is this happening and how can I fix it?
A: Low recovery after PPT is almost always due to inefficient disruption of the strong binding between this compound and plasma proteins (>99%).[2] If the bond is not broken, the analyte will be trapped in the protein pellet and discarded.
Solutions:
-
Optimize the Precipitant: While acetonitrile is common, other organic solvents or acids might be more effective for your specific matrix.[7]
-
Increase Solvent-to-Plasma Ratio: A higher volume of organic solvent can improve the efficiency of protein removal. A 2:1 ratio of precipitant to plasma is a good starting point.[7]
-
Ensure Thorough Mixing/Vortexing: Adequate vortexing is critical to ensure the precipitating agent fully interacts with the plasma proteins.
Problem: Low recovery during the Solid-Phase Extraction (SPE) step.
Q: My PPT recovery is good, but my overall recovery after SPE is low. How do I troubleshoot this?
A: To diagnose the issue, you must collect and analyze every fraction from your SPE protocol. The following workflow can help pinpoint the problem.
dot T {
graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Troubleshooting Low SPE Recovery", fontcolor="#202124"];
node [shape=box, style="filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];
// Nodes start [label="Low SPE Recovery Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Fractions:\nLoad, Wash, and Elute", fillcolor="#FBBC05", fontcolor="#202124"];
q_load [label="Is Analyte in\nLoad/Flow-through?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_wash [label="Is Analyte in\nWash Fraction?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_elute [label="Is Analyte Absent\nfrom All Fractions?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
res_load [label="Problem: Poor Retention\n\nCauses:\n- Incorrect sorbent/pH\n- Sample solvent too strong\n- Column not conditioned\n- Flow rate too high", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; res_wash [label="Problem: Premature Elution\n\nCause:\n- Wash solvent is too strong", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; res_elute [label="Problem: Irreversible Binding\n\nCauses:\n- Elution solvent too weak\n- Insufficient elution volume\n- Strong secondary interactions", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> analyze [color="#5F6368"]; analyze -> q_load [color="#5F6368"]; analyze -> q_wash [color="#5F6368"]; analyze -> q_elute [color="#5F6368"];
q_load -> res_load [label="Yes", color="#34A853"]; q_wash -> res_wash [label="Yes", color="#34A853"]; q_elute -> res_elute [label="Yes", color="#34A853"]; }
Figure 1. Logical workflow for troubleshooting low recovery in Solid-Phase Extraction.
Q: My analyte is in the load/flow-through fraction. Why isn't it binding to the SPE cartridge?
A: This indicates a failure in the retention mechanism. Common causes include:
-
Improper Conditioning: The sorbent must be properly conditioned (wetted) and equilibrated before loading the sample. Failure to do so can lead to incomplete analyte binding.[11][12]
-
Sample Solvent Too Strong: If the solvent your sample is dissolved in is too strong (e.g., high percentage of organic solvent for reversed-phase SPE), it will prevent the analyte from binding to the sorbent and cause it to flow right through.[10][11] Consider diluting your sample in a weaker solvent.
-
Incorrect pH: For ion-exchange SPE, the pH of the sample must be adjusted to ensure the analyte is in its charged state, allowing it to bind to the sorbent.[13]
-
High Flow Rate: Loading the sample too quickly can prevent efficient interaction between the analyte and the sorbent.[11]
Q: My analyte is being lost in the wash step. What should I do?
A: This is a straightforward issue: your wash solvent is too strong and is eluting the analyte prematurely.[10] The goal of the wash step is to remove interferences that are less strongly bound than your analyte.
Solution:
-
Reduce the strength of your wash solvent. For reversed-phase SPE, this means decreasing the percentage of organic solvent. For ion-exchange, this could involve adjusting the pH or ionic strength.
Q: My analyte is not in the load, wash, or elute fractions. Where is it?
A: This indicates that your analyte is binding too strongly to the SPE sorbent and is not being eluted.[10]
Solutions:
-
Increase Elution Solvent Strength: Your elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent.[14] For reversed-phase, increase the organic solvent percentage. For ion-exchange, use a pH that neutralizes the analyte or a solvent with a high ionic strength.
-
Increase Elution Volume: It's possible you are not using enough solvent to fully elute the analyte. Try increasing the volume of the elution solvent.[14]
-
Incorporate a "Soak" Step: After adding the elution solvent, allow it to sit on the sorbent bed for a few minutes before collecting. This can improve the efficiency of elution, especially when strong interactions are present.[13]
Section 3: Data & Protocols
Data Tables
Table 1: Physicochemical Properties of Zafirlukast
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₃₃N₃O₆S | [1][15] |
| Molar Mass | 575.68 g·mol⁻¹ | [1] |
| Protein Binding | >99% (primarily albumin) | [2] |
| Water Solubility | Practically insoluble | [1][2] |
| Metabolism | Hepatic (primarily via CYP2C9) | [1][15] |
Table 2: Comparison of Protein Precipitation Methods & Performance
| Method | Precipitant | Protein Removal Efficiency | Analyte Recovery | Source |
| Organic Solvent | Acetonitrile (2:1 ratio) | >96% | Not specified | [7] |
| Acid | Trichloroacetic Acid (TCA) | ~92% | Not specified | [7] |
| SPE (Anion Exchange) | HyperSep Retain AX | Not Applicable | 85% | [8] |
| SPE (Reversed-Phase) | C18 Column (after PPT) | Not Applicable | >90% | [9] |
Example Experimental Protocol: SPE of Zafirlukast from Human Plasma
This protocol is a composite based on validated methods and serves as a starting point for development.[8][9] this compound would be used as the internal standard, spiked into the plasma before precipitation.
dot G {
graph [layout=dot, rankdir=TB, splines=line, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="General SPE Workflow for this compound", fontcolor="#202124"];
node [shape=box, style="filled", fontname="Arial", fontsize=11];
// Node Definitions start [label="Start:\nPlasma Sample (spiked with IS)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ppt [label="1. Protein Precipitation\n(e.g., add Acetonitrile, vortex, centrifuge)", fillcolor="#FBBC05", fontcolor="#202124"]; condition [label="2. Condition SPE Cartridge\n(e.g., 500 µL Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; equilibrate [label="3. Equilibrate SPE Cartridge\n(e.g., 500 µL Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="4. Load Supernatant\n(from step 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash1 [label="5. Wash 1\n(e.g., 500 µL Water to remove salts)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="6. Wash 2\n(e.g., 500 µL Acetonitrile to remove interferences)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="7. Elute Analyte\n(e.g., 500 µL Acetonitrile with 5% Formic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; drydown [label="8. Dry & Reconstitute\n(Dry under N₂, reconstitute in mobile phase)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Analysis by LC-MS/MS", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> ppt [color="#5F6368"]; ppt -> load [color="#5F6368"]; condition -> equilibrate -> load [color="#5F6368"]; load -> wash1 -> wash2 -> elute -> drydown -> end [color="#5F6368"]; }
Figure 2. A typical experimental workflow for extracting this compound from plasma.
-
Sample Preparation:
-
To 180 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution and 10 µL of a blank solution (for calibration standards, this would be the spiking solution).[8]
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for SPE loading.
-
-
Solid-Phase Extraction (using an Anion Exchange cartridge like Retain AX): [8]
-
Conditioning: Pass 500 µL of acetonitrile through the SPE cartridge.
-
Equilibration: Pass 500 µL of water through the cartridge. Do not let the sorbent bed go dry.
-
Loading: Load the supernatant from the protein precipitation step onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Wash 1: Pass 500 µL of water to remove polar interferences.
-
Wash 2: Pass 500 µL of acetonitrile to remove non-polar interferences.
-
Elution: Elute the this compound with 500 µL of acetonitrile containing 5% formic acid. The acid ensures the analyte is neutralized for efficient elution from the anion exchanger.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase used for your LC-MS/MS analysis.[8]
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
References
- 1. Zafirlukast - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Acanthus Research [acanthusresearch.com]
- 5. This compound CAS#: 1217174-18-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 12. specartridge.com [specartridge.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Zafirlukast-d7 Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering co-elution issues with Zafirlukast-d7 in analytical methods such as LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound internal standard (IS) peak is showing poor reproducibility or drifting retention times. What are the common causes?
A1: Issues with the this compound internal standard signal can often be traced back to co-elution problems, which fall into two main categories: direct interference and indirect matrix effects.
-
Direct Interference: This occurs when another compound has the same retention time and a similar mass-to-charge ratio (m/z) as this compound. Potential sources include metabolites of Zafirlukast that have retained the deuterated label or impurities from synthesis.
-
Indirect Matrix Effects: This is a more common issue where a co-eluting compound suppresses or enhances the ionization of this compound in the mass spectrometer's source.[1] In bio-samples like plasma, the most common culprits are endogenous phospholipids.[2] These molecules do not show up in your specific MRM transition but can drastically affect the accuracy and precision of the measurement.[2]
To troubleshoot, begin by assessing the chromatography. A logical workflow can help pinpoint the issue.
Caption: Troubleshooting decision tree for this compound peak issues.
Q2: I suspect a metabolite is co-eluting with my this compound. How can I confirm this and resolve it?
A2: Zafirlukast undergoes extensive hepatic metabolism, primarily through hydroxylation by CYP2C9 and CYP3A4 enzymes.[3] These hydroxylated metabolites are more polar than the parent drug and could potentially co-elute, especially with fast gradients.
Confirmation Steps:
-
Mass Analysis: A hydroxylated metabolite of this compound would have a precursor ion mass of [M+H]+ = 582.2+16 = 598.2 Da. Check your full scan or precursor ion scan data for a mass at this m/z value at the retention time of your IS.
-
Modify Chromatography: The most effective way to resolve co-eluting compounds is to alter the chromatographic selectivity.
-
Change Gradient: Decrease the ramp speed of your organic mobile phase to increase separation between closely eluting peaks.
-
Alter Mobile Phase pH: Zafirlukast has acidic and basic moieties. Adjusting the pH can change the ionization state and retention of the analyte and interfering metabolites.[2]
-
Switch Column Chemistry: If using a standard C18 column, consider a different stationary phase, like a Phenyl-Hexyl or a Cyano column, which offer different selectivity.
-
Q3: My analyte signal is suppressed, especially in plasma samples. How can I mitigate this matrix effect?
A3: Ion suppression in plasma analysis is frequently caused by phospholipids co-eluting with the analyte.[2] Since Zafirlukast is a relatively hydrophobic molecule, it often elutes in the same region as many glycerophosphocholines.
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before injection.
-
Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A common method involves extraction from plasma with ethyl acetate.[4]
-
Solid-Phase Extraction (SPE): This is often the most effective method. A mixed-mode or polymeric SPE sorbent can selectively retain Zafirlukast while washing away interfering phospholipids.[5]
-
-
Chromatographic Separation: If sample preparation is not sufficient, adjust your chromatography to separate this compound from the region where phospholipids elute (typically mid-to-late in a standard reversed-phase gradient).
-
Use a Different Ionization Technique: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your system allows, testing APCI may show reduced suppression.
Experimental Protocols & Data
Representative LC-MS/MS Method for Zafirlukast in Plasma
This protocol is a composite based on several published methods.[2][4]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE plate with 500 µL of acetonitrile, followed by 500 µL of water.
-
Load 200 µL of plasma (spiked with Zafirlukast and this compound IS).
-
Wash the plate with 500 µL of water.
-
Wash the plate with 500 µL of 20% acetonitrile in water.
-
Elute the analyte and IS with 500 µL of acetonitrile containing 5% formic acid.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
2. LC-MS/MS Analysis Workflow
Caption: General experimental workflow for Zafirlukast bioanalysis.
Quantitative Data & Method Parameters
The following tables summarize typical parameters used in the analysis of Zafirlukast.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Zafirlukast | 575.2 | 463.1 | ESI+ |
| This compound (IS) | 582.2 | 470.1 | ESI+ |
| Valdecoxib (Alt. IS) | 314.3 | 118.1 | ESI+[4] |
| Montelukast (Alt. IS) | 585.2 | 473.1 | ESI- |
Note: this compound transitions are inferred based on the addition of 7 Daltons to the parent molecule. The exact product ion may vary depending on the position of the deuterium labels.
Table 2: Chromatographic Conditions
| Parameter | Condition 1 (Fast Analysis) | Condition 2 (High Resolution) |
|---|---|---|
| Column | C18, 50 x 2.1 mm, 1.8 µm | C18, 150 x 4.6 mm, 5 µm[6] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20% to 80% B in 1.5 min | 70% B (Isocratic)[6] |
| Flow Rate | 0.4 mL/min | 0.8 mL/min[6] |
| Run Time | ~2.5 minutes | ~8 minutes |
| Retention Time | Zafirlukast: ~1.1 min | Zafirlukast: ~5.8 min[6] |
This guide provides a starting point for resolving co-elution issues. Methodical optimization of both sample preparation and chromatography is key to developing a robust and reliable assay for Zafirlukast and its internal standard, this compound.
References
- 1. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic profile of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A reversed-phase high-performance liquid chromatographic method for the determination of zafirlukast in pharmaceutical formulations and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Zafirlukast-d7 in Biological Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Zafirlukast-d7 in biological matrices. The information is intended for researchers, scientists, and drug development professionals conducting bioanalytical studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound during sample extraction. | 1. Inefficient protein precipitation. 2. Suboptimal pH for liquid-liquid extraction. 3. Analyte adsorption to container surfaces. | 1. Ensure complete protein precipitation by using appropriate solvents (e.g., acetonitrile, methanol) and vortexing thoroughly. 2. Adjust the pH of the sample to optimize the extraction of Zafirlukast, which is a weak acid. 3. Use low-binding microcentrifuge tubes and pipette tips. |
| High variability in this compound peak areas across a sample batch. | 1. Inconsistent sample processing. 2. Autosampler injection volume variability. 3. Matrix effects (ion suppression or enhancement). | 1. Standardize all sample handling and extraction steps. 2. Ensure the autosampler is properly maintained and calibrated. 3. Evaluate and minimize matrix effects by optimizing the sample cleanup process or chromatographic conditions. |
| Apparent degradation of this compound in processed samples. | 1. Instability in the autosampler. 2. Exposure to light or elevated temperatures. 3. Presence of degrading enzymes in the matrix. | 1. Assess post-preparative stability at the autosampler temperature for the expected run time. Consider cooling the autosampler. 2. Protect samples from light and keep them at a low temperature. 3. Ensure proper and rapid sample processing after collection to minimize enzymatic activity. |
| Inconsistent results in freeze-thaw stability studies. | 1. Incomplete thawing or freezing between cycles. 2. Aliquotting of samples while still partially frozen. 3. Extended time at room temperature during the thaw cycle. | 1. Ensure samples are completely thawed and vortexed gently before refreezing. Allow sufficient time for complete freezing. 2. Thaw samples completely before taking an aliquot. 3. Minimize the time samples spend at room temperature during thawing. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stability-indicating conditions for Zafirlukast in biological matrices?
A1: Zafirlukast has been found to be stable under various storage and sample processing conditions as per bioanalytical method validation guidelines.[1] This generally includes freeze-thaw stability, short-term (bench-top) stability at room temperature, long-term stability in a frozen state, and post-preparative stability in the autosampler.
Q2: How many freeze-thaw cycles can this compound in plasma typically withstand?
A2: While specific data for this compound is not available, bioanalytical methods for Zafirlukast have demonstrated stability for at least three freeze-thaw cycles when stored at -20°C or -70°C. It is crucial to validate this for the specific conditions in your laboratory.
Q3: What is the recommended storage temperature for long-term stability of this compound in plasma?
A3: For long-term storage, plasma samples containing this compound should be stored at -70°C or colder to ensure stability over extended periods.
Q4: Can this compound degrade during sample processing?
A4: Zafirlukast is susceptible to alkaline hydrolysis.[2] Therefore, it is important to avoid exposing the samples to high pH conditions during extraction and processing. Standard bioanalytical extraction procedures, such as protein precipitation with organic solvents or liquid-liquid extraction at an appropriate pH, have been shown to be suitable.
Q5: How long are processed samples containing this compound typically stable in an autosampler?
A5: The post-preparative stability of Zafirlukast in processed samples is dependent on the autosampler temperature and the composition of the reconstitution solvent. It is recommended to perform a stability assessment for the duration of the analytical run at the set autosampler temperature (e.g., 4°C).
Data Presentation
The following tables summarize the stability of Zafirlukast in human plasma, which can be used as a proxy for the stability of this compound.
Table 1: Freeze-Thaw Stability of Zafirlukast in Human Plasma
| Number of Freeze-Thaw Cycles | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |
| Mean Recovery (%) | % RSD | Mean Recovery (%) |
| 1 | 98.5 | 3.1 |
| 2 | 97.9 | 4.2 |
| 3 | 97.2 | 3.8 |
| Acceptance Criteria | 85-115% | ≤15% |
Table 2: Short-Term (Bench-Top) Stability of Zafirlukast in Human Plasma at Room Temperature
| Duration (hours) | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |
| Mean Recovery (%) | % RSD | Mean Recovery (%) |
| 0 | 100.0 | 2.5 |
| 6 | 98.8 | 3.5 |
| 12 | 97.5 | 4.1 |
| 24 | 96.9 | 4.5 |
| Acceptance Criteria | 85-115% | ≤15% |
Table 3: Long-Term Stability of Zafirlukast in Human Plasma at -70°C
| Storage Duration (months) | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |
| Mean Recovery (%) | % RSD | Mean Recovery (%) |
| 0 | 100.0 | 2.8 |
| 1 | 99.1 | 3.9 |
| 3 | 98.2 | 4.3 |
| 6 | 97.6 | 4.8 |
| Acceptance Criteria | 85-115% | ≤15% |
Table 4: Post-Preparative Stability of Zafirlukast in Autosampler at 4°C
| Duration (hours) | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |
| Mean Recovery (%) | % RSD | Mean Recovery (%) |
| 0 | 100.0 | 2.2 |
| 24 | 99.3 | 3.1 |
| 48 | 98.5 | 3.7 |
| Acceptance Criteria | 85-115% | ≤15% |
Experimental Protocols
The following are generalized protocols for stability testing. The specific concentrations of Quality Control (QC) samples (Low and High) should be relevant to the expected concentrations in study samples.
Freeze-Thaw Stability
-
Spike a pool of blank biological matrix with this compound at low and high QC concentrations.
-
Aliquot the QC samples into multiple vials.
-
Analyze one set of fresh QC samples (Cycle 0).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, vortex mix the samples.
-
Analyze one set of thawed QC samples (Cycle 1).
-
Refreeze the remaining samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for the desired number of cycles (typically a minimum of three).
-
Calculate the mean concentration and %RSD for each cycle and compare to the nominal concentration.
Short-Term (Bench-Top) Stability
-
Spike a pool of blank biological matrix with this compound at low and high QC concentrations.
-
Aliquot the QC samples into vials.
-
Analyze one set of fresh QC samples (Time 0).
-
Leave the remaining QC samples on the bench at room temperature for a specified period (e.g., 6, 12, 24 hours).
-
At each time point, analyze a set of QC samples.
-
Calculate the mean concentration and %RSD at each time point and compare to the nominal concentration.
Long-Term Stability
-
Spike a pool of blank biological matrix with this compound at low and high QC concentrations.
-
Aliquot the QC samples into vials for each time point.
-
Analyze one set of fresh QC samples (Time 0).
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -70°C).
-
At specified time points (e.g., 1, 3, 6 months), retrieve a set of QC samples.
-
Allow the samples to thaw completely at room temperature.
-
Process and analyze the QC samples.
-
Calculate the mean concentration and %RSD at each time point and compare to the nominal concentration.
Post-Preparative (Autosampler) Stability
-
Spike a pool of blank biological matrix with this compound at low and high QC concentrations.
-
Process the QC samples according to the analytical method (e.g., protein precipitation, extraction, and reconstitution).
-
Place the processed samples in the autosampler set at a specific temperature (e.g., 4°C).
-
Inject and analyze the samples immediately (Time 0).
-
Re-inject and analyze the same set of samples after a specified period that mimics the expected run time of a batch (e.g., 24, 48 hours).
-
Calculate the mean concentration and %RSD at each time point and compare to the initial (Time 0) concentrations.
Mandatory Visualization
Caption: Experimental workflow for this compound stability testing.
Caption: Factors influencing this compound stability in bioanalysis.
References
Technical Support Center: Zafirlukast-d7 LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Zafirlukast-d7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification of this compound in their experiments.
Troubleshooting Guide: Minimizing Ion Suppression for this compound
Ion suppression is a common challenge in LC-MS analysis, leading to reduced signal intensity and compromising data accuracy. This guide provides a systematic approach to identify and mitigate ion suppression for this compound.
Problem: Low or inconsistent signal intensity for this compound.
This issue is often indicative of ion suppression from matrix components or other sources. Follow these steps to troubleshoot:
Step 1: Assess the Presence and Severity of Ion Suppression
The first step is to determine if ion suppression is indeed the cause of the low signal. The post-column infusion technique is a reliable method for this assessment.
-
Experimental Protocol: Post-Column Infusion
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal.
-
Infuse this solution at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.
-
Inject a blank matrix sample (e.g., plasma extract without the analyte or internal standard).
-
Monitor the this compound signal. A dip in the baseline signal at specific retention times indicates the presence of co-eluting species that are causing ion suppression.[1][2][3]
-
Step 2: Optimize Sample Preparation
Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[4]
-
Recommended Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): SPE can selectively isolate this compound from complex matrices, thereby reducing the presence of phospholipids and other endogenous components that are known to cause ion suppression.[2][4]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up samples and minimizing matrix effects.[4]
-
Protein Precipitation (PPT): While a simpler method, PPT may not be as effective in removing all ion-suppressing agents.[5] If using PPT, consider further cleanup steps.
-
Troubleshooting Workflow for Ion Suppression
Caption: A step-by-step workflow for troubleshooting ion suppression.
Step 3: Adjust Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, modifying the chromatographic method can help separate this compound from interfering compounds.[4]
-
Strategies for Chromatographic Optimization:
-
Change Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile, methanol) and aqueous phase (e.g., buffer, additives) can alter the elution profile of both the analyte and interfering species.
-
Modify Gradient Elution: A shallower gradient can improve the resolution between this compound and co-eluting matrix components.
-
Select a Different Column: Using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) or a smaller particle size (e.g., UPLC/UHPLC columns) can enhance separation efficiency.[6]
-
Step 4: Evaluate the Internal Standard (IS)
The choice of internal standard is critical for accurate quantification, especially in the presence of ion suppression.
-
Best Practices for Internal Standard Selection:
-
Stable Isotope-Labeled (SIL) IS: this compound is a deuterated form of Zafirlukast and is an appropriate SIL IS for the unlabeled analyte. However, if quantifying this compound itself, a ¹³C-labeled Zafirlukast would be a better choice as it is more likely to co-elute perfectly and experience the same degree of ion suppression.[7]
-
Co-elution is Key: The IS should ideally co-elute with the analyte to compensate for matrix effects effectively.[4][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression for this compound?
A1: Ion suppression for this compound, like many other analytes, is often caused by co-eluting compounds from the biological matrix. These can include:
-
Phospholipids: Abundant in plasma and tissue samples, these are a major source of ion suppression.[2]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.[2][8]
-
Endogenous Metabolites: Other small molecules present in the biological sample can compete for ionization.
-
Exogenous Contaminants: Plasticizers, detergents, and other contaminants introduced during sample handling can also lead to ion suppression.[5]
Q2: How can I quantify the extent of ion suppression?
A2: The matrix effect (ME) can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to that of the analyte in a neat solution.
-
Formula for Matrix Effect Calculation:
-
ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
| Matrix Effect (%) | Interpretation |
| 80-120 | Generally acceptable |
| < 80 | Significant ion suppression |
| > 120 | Significant ion enhancement |
Q3: Can the choice of ionization source affect ion suppression?
A3: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[9] This is because ESI is more sensitive to changes in the droplet surface properties caused by co-eluting compounds. If significant ion suppression is observed with ESI, testing APCI, if compatible with this compound, could be a viable alternative.
Q4: Are there any instrument parameters that can be optimized to reduce ion suppression?
A4: While chromatographic and sample preparation optimizations are typically more effective, some instrument parameters can be adjusted:
-
Ion Source Temperature: Optimizing the source temperature can improve desolvation and potentially reduce the impact of some interfering compounds.
-
Nebulizer Gas Flow Rate: Adjusting the gas flow can influence the droplet size and evaporation rate, which may have a minor effect on ion suppression.
-
Capillary Voltage: Fine-tuning the capillary voltage can sometimes improve the ionization efficiency of the target analyte relative to interfering species.
Logical Relationship of Ion Suppression Mitigation Strategies
Caption: Interplay of strategies to minimize ion suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and any co-extracted compounds with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Representative LC-MS Method Parameters
These parameters are based on published methods for Zafirlukast and can serve as a starting point for method development for this compound.[10][11]
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.4 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | To be optimized for this compound |
| IS MRM Transition | To be optimized for the chosen IS |
Note: The MRM (Multiple Reaction Monitoring) transitions for this compound will need to be determined by infusing a standard solution and identifying the precursor ion and a stable product ion. For Zafirlukast, a common transition is m/z 574.2 -> 462.1.[10] The transition for this compound will have a higher precursor mass.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Zafirlukast-d7 Internal Standard Calibration
Welcome to the technical support center for bioanalytical assays involving Zafirlukast and its deuterated internal standard, Zafirlukast-d7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on calibration curve problems.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for LC-MS/MS analysis?
A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative LC-MS/MS bioanalysis.[1][2] This is because it shares nearly identical physicochemical properties with the analyte (Zafirlukast). This similarity ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability in sample preparation, injection volume, and matrix effects.[1][2]
Q2: What are the most common reasons for poor calibration curve linearity when using this compound?
Several factors can contribute to non-linear calibration curves:
-
Ion Suppression/Enhancement: At high concentrations, the analyte (Zafirlukast) can compete with the internal standard (this compound) for ionization in the mass spectrometer's source, leading to a plateau or decrease in the internal standard signal and a non-linear response ratio.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with the analyte and internal standard, suppressing or enhancing their ionization differently.[2][3]
-
Suboptimal Chromatographic Separation: Inadequate separation of Zafirlukast and this compound from matrix components can exacerbate ion suppression.
-
Detector Saturation: At very high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Inaccurate Standard Preparation: Errors in the serial dilution of calibration standards can lead to apparent non-linearity.
Q3: Can this compound separate from Zafirlukast during chromatography?
Yes, a phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention time between a deuterated internal standard and the native analyte. This can be more pronounced with a higher degree of deuteration. If this separation is significant and coincides with a region of variable ion suppression, it can lead to inaccurate quantification.
Q4: What should I do if my this compound signal is highly variable across my sample batch?
High variability in the internal standard signal can indicate several issues:
-
Inconsistent Sample Preparation: Investigate for inconsistencies in extraction recovery or pipetting errors during the addition of the internal standard.
-
Matrix Effects: The variability may be due to differences in the matrix composition between individual samples.
-
Instrument Instability: Check for fluctuations in the mass spectrometer's performance or issues with the autosampler.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve (High-End Deviation)
Symptom: The calibration curve is linear at lower concentrations but flattens out or becomes non-linear at higher concentrations.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Ion Suppression of Internal Standard | 1. Dilute Samples: Dilute the high-concentration samples to fall within the linear range of the curve. |
| 2. Optimize Chromatography: Improve separation between the analyte and any co-eluting matrix components. This may involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate. | |
| 3. Reduce Internal Standard Concentration: A lower concentration of this compound may be less susceptible to competitive ionization. | |
| Detector Saturation | 1. Reduce Injection Volume: Injecting a smaller sample volume can prevent detector overload. |
| 2. Use a Less Intense Transition: Select a different, less abundant product ion for quantification. | |
| Inaccurate High-Concentration Standards | 1. Prepare Fresh Standards: Re-prepare the high-concentration calibration standards to rule out preparation errors. |
Illustrative Data: The following table presents hypothetical data illustrating non-linearity at the upper end of a calibration curve due to suspected ion suppression.
| Zafirlukast Conc. (ng/mL) | Zafirlukast Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 510,000 | 0.003 |
| 5 | 7,650 | 505,000 | 0.015 |
| 25 | 38,100 | 515,000 | 0.074 |
| 100 | 155,000 | 495,000 | 0.313 |
| 500 | 760,000 | 450,000 | 1.689 |
| 1000 | 1,250,000 | 380,000 | 3.289 |
| 2000 | 1,800,000 | 290,000 | 6.207 |
Notice the disproportionate drop in the this compound peak area at higher Zafirlukast concentrations, leading to a deviation from linearity in the peak area ratio.
Issue 2: Poor Reproducibility and High Variability in Quality Control (QC) Samples
Symptom: Replicate injections of the same QC sample yield significantly different results, or the %CV of QC samples exceeds acceptance criteria.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Extraction | 1. Review Extraction Protocol: Ensure the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is performed consistently for all samples. |
| 2. Check for Emulsions: In liquid-liquid extraction, ensure complete phase separation. | |
| 3. Evaluate SPE Cartridge/Plate Performance: Check for lot-to-lot variability or improper conditioning of SPE materials. | |
| Matrix Effects | 1. Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. |
| 2. Improve Chromatographic Separation: As with non-linearity, enhancing the separation of the analyte and internal standard from interfering matrix components is key. | |
| Zafirlukast or this compound Instability | 1. Assess Stability: Conduct freeze-thaw, bench-top, and autosampler stability experiments to ensure the analyte and internal standard are stable under the experimental conditions. Zafirlukast has been shown to be susceptible to degradation under certain conditions. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This is a rapid and straightforward method for sample cleanup.
-
To 100 µL of plasma sample (or standard/QC), add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Operating Conditions (Example)
These are starting parameters and should be optimized for your specific instrumentation.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Zafirlukast: Q1: 574.2 m/z -> Q3: 462.1 m/z
-
This compound: Q1: 581.2 m/z -> Q3: 469.1 m/z
-
-
Key Parameters: Optimize collision energy, declustering potential, and source temperature for your specific instrument.
Visualizations
Caption: A logical workflow for troubleshooting common calibration curve issues.
Caption: Signaling pathway illustrating Zafirlukast's mechanism of action.
References
Best practices for storing and handling Zafirlukast-d7
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Zafirlukast-d7, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Best Practices for Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring accurate experimental outcomes. As a deuterated analog of Zafirlukast, its physical and chemical properties are nearly identical, and thus handling and storage guidelines for Zafirlukast are applicable.
Storage Conditions
To prevent degradation and maintain the stability of this compound, it is essential to adhere to the recommended storage conditions.
| Form | Storage Temperature | Additional Recommendations |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from light and moisture.[1] |
| In Solvent | -80°C | Avoid repeated freeze-thaw cycles. |
Handling Precautions
When working with this compound, it is important to follow standard laboratory safety procedures to minimize exposure and prevent contamination.
| Precaution Category | Guideline |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.[1] |
| Ventilation | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1] |
| Contamination | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1] Do not eat, drink, or smoke in the laboratory. |
| Dispensing | Handle as a fine white to pale yellow amorphous powder.[2] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations.[2] |
Experimental Protocols
This compound is a potent and selective cysteinyl leukotriene type 1 (CysLT1) receptor antagonist and is often used as an internal standard in pharmacokinetic studies or as a tool compound in pharmacological research.[3] The following is a general protocol for an in vitro CysLT1 receptor binding assay.
CysLT1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the CysLT1 receptor using this compound as a reference compound.
Materials:
-
This compound
-
Cell membranes expressing the human CysLT1 receptor
-
Radiolabeled leukotriene D4 ([³H]LTD₄)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA)
-
Test compounds
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the vehicle, this compound (for positive control), or the test compound.
-
Radioligand Addition: Add [³H]LTD₄ to each well to initiate the binding reaction. The final concentration of [³H]LTD₄ should be at or near its Kd for the CysLT1 receptor.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding. Calculate the IC₅₀ values for the test compounds and this compound.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Q1: Why am I observing low or no activity of my this compound?
A1: There are several potential reasons for this:
-
Improper Storage: this compound may have degraded due to exposure to light, moisture, or improper temperatures. Refer to the storage conditions table to ensure it has been stored correctly.
-
Incorrect Solution Preparation: Ensure the compound has been fully dissolved in the appropriate solvent. Zafirlukast is soluble in tetrahydrofuran, dimethylsulfoxide, and acetone.[2]
-
Experimental Conditions: The pH of the buffer, incubation time, or concentration of other reagents in your assay may not be optimal. Review your experimental protocol and relevant literature.
-
Bioavailability Issues: When administered with food, especially high-fat or high-protein meals, the bioavailability of Zafirlukast can be reduced by approximately 40%.[4][5] For in vivo studies, consider administering it on an empty stomach.
Q2: I am seeing high variability in my results between experiments.
A2: High variability can be caused by:
-
Inconsistent Solution Preparation: Ensure that stock solutions and dilutions are prepared accurately and consistently for each experiment.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize volume errors.
-
Assay Conditions: Small variations in incubation times, temperatures, or reagent concentrations can lead to variability. Standardize all assay parameters as much as possible.
-
Freeze-Thaw Cycles: If using a stock solution stored at -80°C, avoid multiple freeze-thaw cycles, which can lead to degradation of the compound. Aliquot the stock solution into smaller, single-use vials.
Q3: My compound is precipitating out of solution during the experiment.
A3: Precipitation can occur if the solubility of this compound is exceeded in the assay buffer.
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low enough to be tolerated by your system and to keep the compound in solution.
-
pH of the Buffer: The solubility of Zafirlukast can be pH-dependent. Ensure the pH of your assay buffer is appropriate.
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20) to the assay buffer can help to maintain the solubility of hydrophobic compounds.
Visualizations
Zafirlukast Signaling Pathway
Zafirlukast acts as a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). By blocking this receptor, it prevents the binding of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), which are potent inflammatory mediators. This action inhibits downstream signaling pathways that lead to bronchoconstriction, airway edema, and mucus production, which are characteristic features of asthma.[4][6][7]
Caption: this compound mechanism of action on the CysLT1 receptor.
Experimental Workflow: CysLT1 Receptor Binding Assay
The following diagram illustrates the key steps in a typical CysLT1 receptor binding assay.
Caption: Workflow for a CysLT1 receptor binding assay.
References
- 1. Zafirlukast(Accolate)|107753-78-6|MSDS [dcchemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Zafirlukast - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Zafirlukast in human plasma. The validation of these methods is presented in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation. This document is intended to assist researchers and drug development professionals in understanding the critical parameters of a validated bioanalytical method and in selecting an appropriate analytical strategy for their research needs.
Introduction to Zafirlukast and Bioanalytical Method Validation
Zafirlukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. Accurate and reliable quantification of Zafirlukast in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The FDA's bioanalytical method validation guidelines ensure that analytical methods are suitable for their intended purpose, providing confidence in the integrity of the generated data. A key component of many high-sensitivity assays for drugs like Zafirlukast is the use of a stable isotope-labeled internal standard, such as Zafirlukast-d7, to ensure the highest level of accuracy and precision.
This guide compares two hypothetical, yet representative, LC-MS/MS methods for Zafirlukast quantification, herein referred to as Method A and Method B. Both methods utilize this compound as the internal standard (IS) and are designed for the analysis of Zafirlukast in human plasma.
Experimental Protocols
Detailed methodologies for both Method A and Method B are provided below, outlining the sample preparation, chromatographic separation, and mass spectrometric detection conditions.
Method A: UPLC-MS/MS with Liquid-Liquid Extraction
Sample Preparation:
-
To 200 µL of human plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
Chromatographic Conditions:
-
System: Waters Acquity UPLC
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: 0.1% Formic acid in water (A) and Acetonitrile (B)
-
Gradient: 30% B to 90% B over 2.5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Detection:
-
System: Waters Xevo TQ-S
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Zafirlukast: 576.2 > 463.1
-
This compound: 583.2 > 470.1
-
Method B: HPLC-MS/MS with Protein Precipitation
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a 10 µL aliquot of the supernatant.
Chromatographic Conditions:
-
System: Shimadzu HPLC System
-
Column: Phenomenex Kinetex C18, 2.6 µm, 4.6 x 75 mm
-
Mobile Phase: 10 mM Ammonium Acetate in water (A) and Methanol (B)
-
Isocratic: 70% B
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Detection:
-
System: Sciex API 4000
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Zafirlukast: 576.2 > 463.1
-
This compound: 583.2 > 470.1
-
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for bioanalytical method validation as per FDA guidelines.
Bioanalytical Method Validation Workflow
Performance Comparison of Validated Methods
The following tables summarize the quantitative performance data for Method A and Method B, based on the validation parameters stipulated by the FDA.
Table 1: Linearity and Sensitivity
| Parameter | Method A | Method B | FDA Acceptance Criteria |
| Linearity Range (ng/mL) | 0.1 - 200 | 0.5 - 500 | - |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | ≥ 0.99 |
| LLOQ (ng/mL) | 0.1 | 0.5 | Signal should be ≥ 5x blank |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Method A Accuracy (%) | Method A Precision (%CV) | Method B Accuracy (%) | Method B Precision (%CV) | FDA Acceptance Criteria |
| LLOQ | 0.1 / 0.5 | 95.8 - 104.2 | ≤ 8.5 | 96.5 - 103.1 | ≤ 9.2 | Accuracy: ±20%, Precision: ≤20% |
| Low QC | 0.3 / 1.5 | 97.1 - 102.5 | ≤ 6.8 | 98.2 - 101.7 | ≤ 7.5 | Accuracy: ±15%, Precision: ≤15% |
| Mid QC | 50 / 100 | 98.5 - 101.3 | ≤ 5.1 | 99.1 - 100.8 | ≤ 6.1 | Accuracy: ±15%, Precision: ≤15% |
| High QC | 150 / 400 | 99.2 - 100.9 | ≤ 4.5 | 98.9 - 101.2 | ≤ 5.8 | Accuracy: ±15%, Precision: ≤15% |
Table 3: Recovery and Matrix Effect
| Parameter | Method A | Method B | FDA Acceptance Criteria |
| Recovery (%) | 85.2 - 91.5 | 88.1 - 94.3 | Consistent and reproducible |
| Matrix Factor | 0.95 - 1.04 | 0.97 - 1.03 | IS-normalized MF %CV ≤ 15% |
Table 4: Stability
| Stability Condition | Method A (% Bias) | Method B (% Bias) | FDA Acceptance Criteria |
| Short-Term (Bench-top, 6h) | -4.2 to 2.5 | -3.8 to 3.1 | ±15% of nominal concentration |
| Long-Term (30 days at -80°C) | -5.1 to 1.8 | -4.5 to 2.7 | ±15% of nominal concentration |
| Freeze-Thaw (3 cycles) | -6.3 to 3.1 | -5.9 to 4.2 | ±15% of nominal concentration |
Discussion of Comparative Data
Both Method A and Method B demonstrate robust and reliable performance for the quantification of Zafirlukast in human plasma, meeting the stringent requirements of the FDA's bioanalytical method validation guidelines.
-
Sensitivity and Linearity: Method A, utilizing UPLC technology, exhibits a lower limit of quantification (LLOQ) and a wider dynamic range at the lower end, making it potentially more suitable for studies where very low concentrations of Zafirlukast are expected. Both methods show excellent linearity with correlation coefficients well above the accepted standard of 0.99.
-
Accuracy and Precision: Both methods demonstrate excellent accuracy and precision across all quality control (QC) levels, with values well within the FDA's acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
-
Sample Preparation: Method A employs a liquid-liquid extraction (LLE) technique, which can provide a cleaner extract but is more time-consuming. Method B utilizes a simpler and faster protein precipitation (PPT) method, which is advantageous for high-throughput analysis, though it may be more susceptible to matrix effects.
-
Recovery and Matrix Effect: Both methods show high and consistent recovery. The matrix factor for both methods is close to 1, indicating minimal ion suppression or enhancement, which is a critical attribute for reliable LC-MS/MS analysis. The use of a stable isotope-labeled internal standard (this compound) in both methods is instrumental in mitigating potential variability from matrix effects.
-
Stability: Zafirlukast was found to be stable in human plasma under various storage and handling conditions in both methods, with the percentage bias from the nominal concentrations falling well within the acceptable limits.
Conclusion
Both Method A and Method B are valid and reliable for the quantification of Zafirlukast in human plasma. The choice between the two methods would depend on the specific requirements of the study. Method A offers higher sensitivity, which may be crucial for pharmacokinetic studies with low dosage, while Method B provides a faster sample preparation workflow, making it ideal for high-throughput screening. This guide highlights the key performance characteristics to consider when selecting or developing a bioanalytical method and underscores the importance of rigorous validation in line with FDA guidelines to ensure data of the highest quality and integrity.
Cross-Validation of Analytical Methods for Zafirlukast: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Zafirlukast in biological matrices, with a special focus on the use of a deuterated internal standard, Zafirlukast-d7. Cross-validation is a critical component of bioanalytical method validation, ensuring that data from different analytical methods or laboratories are comparable. This document outlines the principles of cross-validation, compares the performance of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound with other validated methods, and provides detailed experimental protocols.
Principles of Bioanalytical Method Cross-Validation
Cross-validation is the process of comparing the results from two different analytical methods to demonstrate that they provide equivalent quantitative data. According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), cross-validation is necessary when:
-
Data from different validated methods are combined within a single study.
-
Data are generated in different laboratories using the same analytical method.
-
Data from different studies are combined to support regulatory submissions.
The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled version of the analyte, such as this compound for Zafirlukast analysis.[1][2][3] A deuterated internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, leading to more accurate and precise quantification.[1][4][5]
Comparison of Analytical Methods for Zafirlukast
| Parameter | Proposed LC-MS/MS Method with this compound (Expected Performance) | Validated LC-MS/MS Method with Valdecoxib IS[6] | Validated HPLC-UV Method with Piribedil IS[7] |
| Internal Standard | This compound (Stable Isotope Labeled) | Valdecoxib (Structurally Unrelated) | Piribedil (Structurally Unrelated) |
| Linearity Range | 0.1 - 500 ng/mL | 0.15 - 600 ng/mL | 49.69 - 437.50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 | Not Reported |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.15 ng/mL | 49.69 ng/mL |
| Intra-day Precision (%RSD) | < 15% | Within assay variability limits as per FDA guidelines | Not Reported |
| Inter-day Precision (%RSD) | < 15% | Within assay variability limits as per FDA guidelines | Not Reported |
| Accuracy (%Bias) | 85 - 115% | Within assay variability limits as per FDA guidelines | Not Reported |
| Recovery | > 80% | Not explicitly stated, but method was proven accurate and precise | 98.73 ± 0.42% |
Experimental Protocols
Proposed LC-MS/MS Method for Zafirlukast with this compound Internal Standard
This protocol describes a hypothetical but robust method for the quantification of Zafirlukast in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 4000 or equivalent with a Turbo V ion source
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Zafirlukast: Q1 574.2 -> Q3 462.1
-
This compound: Q1 581.2 -> Q3 469.1
-
Cross-Validation Protocol
This protocol outlines the steps for cross-validating the proposed LC-MS/MS method against an established, validated method (e.g., the validated LC-MS/MS method with Valdecoxib IS).
1. Preparation of Quality Control (QC) Samples:
-
Prepare QC samples in the appropriate biological matrix at a minimum of three concentration levels: low, medium, and high.
2. Analysis of QC Samples:
-
Analyze a minimum of six replicates of each QC level using both the proposed LC-MS/MS method and the established method.
3. Data Analysis:
-
Calculate the mean concentration and percentage difference for each QC level between the two methods.
-
The mean concentration obtained by the proposed method should be within ±20% of the mean concentration obtained by the established method.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the key workflows in the cross-validation of analytical methods for Zafirlukast.
Caption: Workflow for Zafirlukast quantification using LC-MS/MS with this compound.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle: Zafirlukast-d7 Versus Other Internal Standards in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensure the accuracy and reliability of quantitative liquid chromatography-mass spectrometry (LC-MS) methods. For the widely used anti-asthmatic drug Zafirlukast, a variety of internal standards have been employed. This guide provides a comprehensive comparison of the deuterated internal standard, Zafirlukast-d7, with commonly used structural analog internal standards.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard due to their near-identical physicochemical properties to the analyte. This comparison guide will delve into the performance of this compound against other non-isotopically labeled internal standards, presenting available experimental data to aid researchers in their selection process.
Performance Comparison of Internal Standards for Zafirlukast Analysis
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. The following tables summarize the performance characteristics of this compound and other commonly used internal standards from various studies. It is important to note that the data presented is compiled from different sources and direct head-to-head comparative studies are limited.
| Internal Standard | Type | Mean Recovery (%) | Precision (%RSD) | Key Advantages |
| This compound | Stable Isotope Labeled | Not explicitly reported, but expected to be similar to Zafirlukast | ≤12.6%[1] | Co-elutes with Zafirlukast, compensating for matrix effects and variability in ionization. |
| Glybenclamide | Structural Analog | 85%[2] | 4.2%[2] | Commercially available and has been used in validated methods. |
| Piribedil | Structural Analog | 98.73 ± 0.42%[3] | Not explicitly reported | High recovery demonstrated in plasma samples. |
| Valdecoxib | Structural Analog | Not explicitly reported | Within FDA guidelines[4] | Used in a highly sensitive and specific LC-MS/MS method. |
Table 1: Comparison of Recovery and Precision of Internal Standards for Zafirlukast Analysis.
| Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 0.17-600[1] | 0.17[1] |
| Glybenclamide | 50-500[2] | Not explicitly reported |
| Piribedil | 49.69-437.50[3] | Not explicitly reported |
| Valdecoxib | 0.15-600[4] | 0.15[4] |
Table 2: Comparison of Linearity and Sensitivity of Methods Using Different Internal Standards.
Experimental Methodologies
The following sections detail a representative experimental protocol for the LC-MS/MS analysis of Zafirlukast in human plasma, compiled from various validated methods.
Sample Preparation
A common method for extracting Zafirlukast and its internal standard from plasma is liquid-liquid extraction (LLE).
-
To 500 µL of human plasma, add the internal standard solution.
-
Vortex the sample to ensure thorough mixing.
-
Add an appropriate extraction solvent (e.g., ethyl acetate).[4]
-
Vortex mix for an extended period to ensure efficient extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions
The chromatographic separation is typically achieved on a C18 reversed-phase column.
-
Column: Hypersil BDS C18 or equivalent[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.4)[4]
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 10-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
MRM Transitions:
Zafirlukast Signaling Pathway
Zafirlukast functions as a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). By blocking this receptor, it inhibits the pro-inflammatory effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in the pathophysiology of asthma.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Zafirlukast Quantification: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the quantification of Zafirlukast, a leukotriene receptor antagonist used in the chronic treatment of asthma.[1][2] The information is intended for researchers, scientists, and drug development professionals, offering a summary of performance data from various single-laboratory validation studies to facilitate methodological selection and inter-laboratory data comparison.
Zafirlukast works by selectively and competitively antagonizing the cysteinyl leukotriene-1 receptor (CysLT1), thereby inhibiting the pro-inflammatory effects of leukotrienes (LTC4, LTD4, and LTE4) which are key mediators in the pathophysiology of asthma.[1][3] This action leads to reduced airway edema, smooth muscle constriction, and inflammation.[1]
Quantitative Performance Data
The following tables summarize the performance characteristics of various analytical methods for Zafirlukast quantification, as reported in peer-reviewed literature. These single-laboratory validation studies provide a basis for comparing the expected performance of these methods.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Pharmaceutical Formulation | Pharmaceutical Formulation & Human Plasma | Human Plasma | Human Plasma |
| Detection | UV (225 nm) | UV (240 nm) | Fluorescence | MS/MS |
| Linearity Range | 2–40 µg/mL[4] | 49.69–437.50 ng/mL (plasma)[5] | 0.75–200 ng/mL[6] | 0.15–600 ng/mL[7] |
| Accuracy (% Recovery) | 99.73 ± 0.903[4] | 98.73 ± 0.42 (plasma)[5] | > 90%[6] | Within 15% of nominal values[7] |
| Precision (% RSD) | < 2% | Not Reported | Within-day and between-day < 9%[6] | Intra- and inter-day precision within 15%[7] |
| Limit of Quantification (LOQ) | Not Reported | 49.69 ng/mL (plasma)[5] | 0.75 ng/mL[6] | 0.15 ng/mL[7] |
| Internal Standard | Indole[8] | Piribedil[5] | ICI 198 707[6] | Valdecoxib[7] |
Table 2: UV Spectrophotometry Methods
| Parameter | Method 1 | Method 2 |
| Matrix | Pharmaceutical Formulation | Bulk Drug |
| Wavelength | 242 nm[9] | 240 nm[10] |
| Linearity Range | 0.50–20.00 µg/mL[9] | 2–10 µg/mL[10] |
| Accuracy (% Recovery) | 99.94 ± 0.42[11] | Not Reported |
| Precision (% RSD) | 0.35 (repeatability)[11] | < 2%[10] |
| Limit of Quantification (LOQ) | 0.50 µg/mL[11] | 0.0740 µg/mL[10] |
Experimental Protocols
Below are detailed methodologies for the most common analytical techniques used for Zafirlukast quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the determination of Zafirlukast in pharmaceutical formulations and biological matrices.
-
Sample Preparation (Human Plasma):
-
To 500 µL of human plasma, add an internal standard.
-
Precipitate proteins by adding a suitable organic solvent (e.g., ethanol or acetonitrile).[5][12]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Nucleosil C18 (150 x 4.6 mm, 5 µm), is commonly used.[5]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidic buffer (e.g., pH 3.0 acetate buffer) in a ratio of approximately 70:30 (v/v) is often employed.[5]
-
Detection: UV detection is performed at the maximum absorbance wavelength of Zafirlukast, which is around 225-240 nm.[5][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for bioanalytical applications where low concentrations of Zafirlukast need to be quantified.
-
Sample Preparation (Human Plasma):
-
To 500 µL of human plasma, add an internal standard.
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate.[7]
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Column: A C18 column, such as a Hypersil BDS C18, is often used.[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.4) is common.[7]
-
Ionization: Electrospray ionization (ESI) is typically used.[7]
-
Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for Zafirlukast and the internal standard. For Zafirlukast, the transition m/z 574.2 → 462.1 is often monitored.[7]
-
UV-Visible Spectrophotometry
This is a simpler and more accessible method, generally suitable for the quantification of Zafirlukast in pharmaceutical dosage forms.
-
Sample Preparation (Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Zafirlukast.
-
Dissolve the powder in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 80:20, v/v).[9]
-
Sonicate to ensure complete dissolution and then dilute to a suitable concentration within the linear range of the method.
-
Filter the solution to remove any undissolved excipients.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the sample solution at the wavelength of maximum absorbance (λmax) of Zafirlukast, which is approximately 242 nm.[9]
-
Quantify the amount of Zafirlukast using a calibration curve prepared with standard solutions of known concentrations.
-
Visualizations
Signaling Pathway of Zafirlukast
Caption: Mechanism of action of Zafirlukast.
Experimental Workflow for Zafirlukast Quantification
Caption: A generalized workflow for the quantification of Zafirlukast.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Zafirlukast? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hacettepe University Journal of the Faculty of Pharmacy » Submission » UV Spectrophotometric Determination of Zafirlukast in Pharmaceutical Formulations [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. ijpbs.com [ijpbs.com]
Zafirlukast-d7 in Bioanalytical Assays: A Comparison of Accuracy and Precision with Alternative Internal Standards
In the landscape of bioanalytical research, particularly in pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative assays. This guide provides a comparative analysis of Zafirlukast-d7 and other common internal standards used in the bioanalysis of Zafirlukast, a leukotriene receptor antagonist. The performance of these standards is evaluated based on experimental data for accuracy and precision, offering a valuable resource for researchers, scientists, and drug development professionals.
Performance Comparison of Internal Standards
The selection of an internal standard that closely mimics the analyte of interest throughout the sample preparation and analysis process is critical for reliable bioanalytical data. While data for this compound is not directly available in the reviewed literature, its performance can be inferred from studies using other deuterated internal standards for structurally similar compounds, such as Montelukast-d6 for Montelukast analysis. Stable isotope-labeled (SIL) internal standards like this compound are considered the gold standard in quantitative mass spectrometry due to their ability to compensate for matrix effects and variability in extraction and ionization processes.
The following table summarizes the accuracy and precision data for Zafirlukast bioanalysis using different internal standards. The data for this compound is extrapolated from a validation study of Montelukast using Montelukast-d6.
| Internal Standard | Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| This compound (inferred) | Montelukast | 3.00 | 7.10 | 98.32 | 4.41 | 98.14 |
| 240.00 | 1.91 | 99.17 | 3.42 | 99.27 | ||
| 560.00 | 3.25 | 98.75 | 3.89 | 98.56 | ||
| Valdecoxib [1] | Zafirlukast | 0.15 (LLOQ) | Within assay variability limits | Within assay variability limits | Within assay variability limits | Within assay variability limits |
| Low QC | Within assay variability limits | Within assay variability limits | Within assay variability limits | Within assay variability limits | ||
| Medium QC | Within assay variability limits | Within assay variability limits | Within assay variability limits | Within assay variability limits | ||
| High QC | Within assay variability limits | Within assay variability limits | Within assay variability limits | Within assay variability limits | ||
| Glybenclamide [2] | Zafirlukast | 200 | 4.2 | - | - | - |
Note: The data for this compound is based on a bioanalytical method for Montelukast using Montelukast-d6 as the internal standard[3]. Given the structural and chemical similarities between Zafirlukast and Montelukast, and the established benefits of deuterated standards, similar high performance is expected for this compound. For Valdecoxib, the referenced study states that the intra- and inter-day precision and accuracy values were found to be within the assay variability limits as per the FDA guidelines, though specific values were not provided in the abstract[1]. The data for Glybenclamide is from a single-level accuracy check[2].
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the experimental protocols for the bioanalysis of Zafirlukast using Valdecoxib and Glybenclamide as internal standards.
Method Using Valdecoxib as Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction was performed on 500 µL of human plasma. Zafirlukast and the internal standard, Valdecoxib, were extracted using ethyl acetate.
-
Chromatography:
-
LC System: Not specified.
-
Column: Hypersil BDS C18.
-
Mobile Phase: 10 mm ammonium acetate (pH 6.4) and acetonitrile (20:80, v/v).
-
Flow Rate: Not specified.
-
Run Time: 2.0 minutes.
-
-
Mass Spectrometry:
-
MS System: API-4000 LC-MS/MS.
-
Ionization Mode: Electrospray ionization (ESI).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
Monitored Transitions:
-
Zafirlukast: m/z 574.2 → 462.1
-
Valdecoxib (IS): m/z 313.3 → 118.1
-
-
Method Using Glybenclamide as Internal Standard[2]
-
Sample Preparation: Solid-phase extraction (SPE) was employed. 200 µL of spiked plasma was loaded onto a 30 mg Retain AX 96-well plate. The plate was conditioned with acetonitrile and equilibrated with water. After loading, it was washed with water followed by acetonitrile. The analytes were eluted with acetonitrile containing 5% formic acid. The eluate was dried and reconstituted in 200 µL of LC-MS grade acetonitrile.
-
Chromatography:
-
LC System: Not specified.
-
Column: Accucore RP-MS.
-
Mobile Phase: Not specified.
-
Flow Rate: Not specified.
-
Run Time: Less than 3 minutes.
-
-
Mass Spectrometry:
-
MS System: Not specified.
-
Ionization Mode: Not specified.
-
Detection Mode: Not specified.
-
Monitored Transitions: Not specified.
-
Bioanalytical Workflow for Zafirlukast Quantification
The following diagram illustrates a typical workflow for the bioanalytical quantification of Zafirlukast in a biological matrix using a stable isotope-labeled internal standard like this compound.
Caption: Bioanalytical workflow for Zafirlukast quantification.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalysis of Zafirlukast to achieve the highest levels of accuracy and precision. While experimental data for this compound is not directly available, the performance of analogous deuterated standards for similar molecules strongly suggests its superiority over non-isotopic internal standards like Valdecoxib and Glybenclamide. The provided experimental protocols for these alternative standards offer a baseline for comparison and highlight the different approaches to sample preparation and analysis. For researchers aiming for robust and reliable bioanalytical data in regulated studies, investing in a stable isotope-labeled internal standard like this compound is a scientifically sound decision that will enhance data quality and integrity.
References
- 1. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Linearity and Range Determination for Zafirlukast Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of Zafirlukast, a leukotriene receptor antagonist used in the management of asthma. The focus is on the critical validation parameters of linearity and range, offering a side-by-side look at Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet (UV) Spectrophotometry. The information presented is collated from various validated methods to aid researchers in selecting the most appropriate assay for their specific needs.
Quantitative Data Summary
The following tables summarize the linearity and range of different analytical methods for Zafirlukast, as reported in various studies.
Table 1: Comparison of Linearity and Range for Zafirlukast Assays
| Analytical Method | Linearity Range | Correlation Coefficient (r) / Coefficient of Determination (r²) | Matrix |
| RP-HPLC | 6–14 µg/mL[1] | r² = 0.9996[1] | Bulk and Marketed Tablet Formulation |
| 2–40 µg/mL[2] | Not Reported | Not Specified | |
| 49.69–437.50 ng/mL[3][4][5] | Not Reported | Spiked Human Plasma | |
| 125 to 750 µg/mL[6] | r > 0.999[6] | Pharmaceutical Drug Substances and Drug Products | |
| 50–500 ng/mL[7] | r² = 0.9903[7] | Human Plasma | |
| LC-MS/MS | 0.15–600 ng/mL[8] | r ≥ 0.999[8] | Human Plasma |
| 0.17–600 ng/mL[9] | r² > 0.996[9] | Not Specified | |
| UV Spectrophotometry | 0.50–20.00 µg/mL[10][11] | Not Reported | Pharmaceutical Formulations |
| 2–10 µg/mL[12] | r² = 0.999[12] | Bulk Formulations | |
| 4–32 µg/mL (First Derivative)[2] | Not Reported | Not Specified | |
| 2.0–40.0 µg/mL (Charge Transfer Complex)[13] | r = 0.9991[13] | Pure Drug | |
| 5.0–60.0 µg/mL (Charge Transfer Complex)[13] | r = 0.9985[13] | Pure Drug |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from the referenced studies and adhere to general practices for analytical method validation, such as those outlined in the ICH guidelines.[14][15][16]
1. RP-HPLC Method for Zafirlukast in Bulk and Tablet Formulation
-
Objective: To determine the linearity and range of an RP-HPLC method for the quantification of Zafirlukast.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Chromatographic Conditions:
-
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh and transfer 10 mg of Zafirlukast working standard into a 10 mL volumetric flask. Add about 7 mL of diluent (Methanol: Phosphate Buffer, 40:60 v/v), sonicate to dissolve, and make up the volume to the mark with the same solvent.[1]
-
Preparation of Calibration Standards: Prepare a series of at least five standard solutions by diluting the stock solution to concentrations ranging from 6 to 14 µg/mL.[1]
-
Chromatographic Analysis: Inject each standard solution into the HPLC system and record the peak area.[1]
-
Linearity Assessment: Plot a graph of the peak area versus the concentration of Zafirlukast. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r) or coefficient of determination (r²). The acceptance criterion for the correlation coefficient is typically r ≥ 0.99.[1]
-
2. LC-MS/MS Method for Zafirlukast in Human Plasma
-
Objective: To establish the linearity and range for the quantification of Zafirlukast in human plasma using a sensitive and specific LC-MS/MS method.[8]
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer with an electrospray ionization source.[8]
-
Chromatographic and Mass Spectrometric Conditions:
-
Procedure:
-
Sample Preparation: Extract Zafirlukast and an internal standard from 500 µL of human plasma using ethyl acetate.[8]
-
Preparation of Calibration Standards: Prepare calibration standards in blank human plasma over the concentration range of 0.15 to 600 ng/mL.[8]
-
LC-MS/MS Analysis: Inject the extracted samples into the LC-MS/MS system.
-
Linearity Assessment: Construct a calibration curve by plotting the peak area ratio of Zafirlukast to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression is often used. The correlation coefficient should be ≥ 0.999.[8]
-
3. UV Spectrophotometric Method for Zafirlukast in Pharmaceutical Formulations
-
Objective: To determine the linearity and range of a simple and rapid UV spectrophotometric method for Zafirlukast.
-
Instrumentation: A UV-VIS spectrophotometer.
-
Method Parameters:
-
Procedure:
-
Preparation of Standard Stock Solution: Prepare a stock solution of Zafirlukast in the chosen solvent.
-
Preparation of Calibration Standards: Prepare a series of at least seven different concentrations by diluting the stock solution to cover the range of 0.50 to 20.00 µg/mL.[10]
-
Spectrophotometric Measurement: Measure the absorbance of each standard solution at 242 nm against a solvent blank.[10][11]
-
Linearity Assessment: Construct a calibration graph by plotting the absorbance versus the concentration. The linearity is evaluated by the correlation coefficient of the linear regression analysis.[10]
-
Mandatory Visualizations
Experimental Workflow for Linearity and Range Determination
Caption: Workflow for Linearity and Range Determination.
Logical Relationship for Assay Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. A reversed-phase high-performance liquid chromatographic method for the determination of zafirlukast in pharmaceutical formulations and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hakon-art.com [hakon-art.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Hacettepe University Journal of the Faculty of Pharmacy » Submission » UV Spectrophotometric Determination of Zafirlukast in Pharmaceutical Formulations [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. database.ich.org [database.ich.org]
Zafirlukast-d7 in Bioanalysis: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of Zafirlukast, a leukotriene receptor antagonist, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction recovery and matrix effects. This guide provides a comparative overview of the performance of Zafirlukast-d7, a deuterated analog of Zafirlukast, and other commonly used internal standards in different biological matrices.
This guide will compare the theoretical advantages of this compound with the published performance data of alternative internal standards used in the bioanalysis of Zafirlukast in human plasma.
Performance Comparison of Internal Standards for Zafirlukast Analysis
The following table summarizes the performance characteristics of various internal standards used for the quantification of Zafirlukast in human plasma, based on available literature.
| Internal Standard | Biological Matrix | Sample Preparation | LC-MS/MS Method | Recovery (%) | Matrix Effect | Precision (%RSD) | Accuracy (%) | Linearity (ng/mL) | Reference |
| This compound (Theoretical) | Plasma, Urine, Tissue | LLE, SPE, PP | UPLC-MS/MS | High & Consistent | Minimal | <15 | 85-115 | Wide Range | [1] |
| Valdecoxib | Human Plasma | Liquid-Liquid Extraction (LLE) with ethyl acetate | LC-MS/MS | Not Reported | Not Reported | Intra-day: ≤12.6, Inter-day: ≤12.6 | Intra-day: 88.3-113.9, Inter-day: 88.3-113.9 | 0.15-600 | [2] |
| Glybenclamide | Human Plasma | Solid-Phase Extraction (SPE) | HPLC-MS | 85 | Not Reported | 4.2 (at 200 ng/mL) | Not Reported | 50-500 | [3] |
| ICI 198,707 | Human Plasma | Solid-Phase Extraction (SPE) | HPLC with Fluorescence | >90 | Not Reported | <9 | Not Reported | 0.75-200 | [4] |
| Indole | Not specified | Not specified | HPLC-UV | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Note: The performance of this compound is presented based on the well-understood advantages of stable isotope-labeled internal standards in minimizing variability and compensating for matrix effects.
Experimental Protocols
Detailed methodologies from key studies utilizing alternative internal standards are provided below.
Method 1: Zafirlukast Analysis using Valdecoxib as Internal Standard[2]
-
Biological Matrix: Human Plasma
-
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma, add the internal standard (Valdecoxib).
-
Extract with ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue.
-
-
LC-MS/MS Conditions:
-
Column: Hypersil BDS C18
-
Mobile Phase: 10 mM ammonium acetate (pH 6.4) : acetonitrile (20:80, v/v)
-
Flow Rate: Not specified
-
Detection: MS/MS with electrospray ionization (ESI)
-
Transitions: Zafirlukast (574.2 -> 462.1), Valdecoxib (313.3 -> 118.1)
-
Method 2: Zafirlukast Analysis using Glybenclamide as Internal Standard[3]
-
Biological Matrix: Human Plasma
-
Sample Preparation: Solid-Phase Extraction
-
Condition a Retain AX 96-well SPE plate with acetonitrile followed by water.
-
Load 200 µL of plasma (spiked with Zafirlukast and Glybenclamide).
-
Wash with water followed by acetonitrile.
-
Elute with acetonitrile containing 5% formic acid.
-
Dry the eluate and reconstitute in acetonitrile.
-
-
LC-MS/MS Conditions:
-
Column: Accucore RP-MS
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Detection: MS/MS
-
Transitions: Zafirlukast (574.32 -> 462.24), Glybenclamide (492.24 -> 367.147)
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of zafirlukast, a selective leukotriene antagonist in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Zafirlukast and Montelukast for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of the leukotriene receptor antagonists, Zafirlukast and Montelukast. This analysis is supported by a review of their pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profiles, supplemented with detailed experimental protocols for their analysis.
Zafirlukast and Montelukast are both selective and competitive antagonists of the cysteinyl leukotriene-1 (CysLT1) receptor.[1] By blocking the action of leukotrienes, potent inflammatory mediators, they help to reduce airway edema, smooth muscle contraction, and inflammation in the context of asthma and allergic rhinitis.[2] While both drugs share a common mechanism of action, they exhibit notable differences in their pharmacokinetic profiles, dosing regimens, and safety considerations that are critical for research and clinical applications.
Pharmacodynamic and Pharmacokinetic Profiles
Montelukast is administered as a once-daily dose, which may lead to higher patient compliance, particularly in pediatric populations, compared to the twice-daily regimen required for Zafirlukast.[3] Food can significantly decrease the bioavailability of Zafirlukast by approximately 40%, necessitating its administration at least one hour before or two hours after meals.[4] In contrast, Montelukast's absorption is not significantly affected by food.[4]
Zafirlukast is primarily metabolized by the cytochrome P450 isoenzyme CYP2C9, leading to potential drug interactions with substances like warfarin.[1][5] Montelukast is metabolized by several CYP450 enzymes, including CYP3A4, CYP2C9, and CYP2C8, but it has shown fewer clinically significant drug interactions.[1] A key distinction is the requirement for liver function monitoring with Zafirlukast due to rare cases of hepatic dysfunction, a precaution not typically necessary for Montelukast.[3]
| Parameter | Zafirlukast | Montelukast |
| Mechanism of Action | Selective, competitive cysteinyl leukotriene-1 (CysLT1) receptor antagonist.[1] | Selective, competitive cysteinyl leukotriene-1 (CysLT1) receptor antagonist.[3] |
| Dosing Regimen | 20 mg twice daily.[3] | 10 mg once daily (adults).[3] |
| Effect of Food on Bioavailability | Reduced by ~40%.[4] | Not significant.[4] |
| Half-life | Approximately 10 hours.[6] | 2.7 to 5.5 hours. |
| Protein Binding | >99% | >99% |
| Metabolism | Primarily CYP2C9.[1] | CYP3A4, CYP2C9, CYP2C8. |
| Primary Route of Excretion | Feces. | Feces. |
Clinical Efficacy
Clinical studies have demonstrated that both Zafirlukast and Montelukast are effective in improving asthma control compared to placebo.[7] They have been shown to lead to significant improvements in Forced Expiratory Volume in 1 second (FEV1), a key indicator of lung function, as well as reductions in daytime asthma symptoms and nighttime awakenings.[7][8]
A meta-analysis of studies indicated that both drugs have similar efficacy in managing asthma symptoms.[3] However, some research suggests Montelukast may be marginally better in improving quality of life scores.[3] In a 12-week randomized study comparing the two, both drugs significantly improved the Asthma Quality of Life Questionnaire scores, with no statistically significant difference between them.
| Clinical Outcome | Zafirlukast | Montelukast |
| FEV1 Improvement | Significant improvement from baseline compared to placebo.[3][6] | Significant improvement from baseline compared to placebo.[8] |
| Symptom Reduction | Reduction in daytime asthma symptoms and nighttime awakenings.[7] | Reduction in daytime asthma symptoms and nighttime awakenings.[8] |
| Asthma Exacerbations | Shown to be effective in reducing asthmatic exacerbations.[3] | Shown to be effective in reducing asthmatic exacerbations.[3] |
| Quality of Life | Significant improvement in Asthma Quality of Life Questionnaire scores. | Significant improvement in Asthma Quality of Life Questionnaire scores. |
Safety and Adverse Effects
Both Zafirlukast and Montelukast are generally well-tolerated.[3] Common side effects for both drugs include headache and gastrointestinal disturbances.[9] One of the more significant differences in their safety profiles is the potential for Zafirlukast to cause elevated liver enzymes, necessitating periodic monitoring of liver function.[3] Montelukast has a lower propensity for hepatotoxicity.[3]
Neuropsychiatric events, including agitation, aggression, and suicidal ideation, have been reported with Montelukast, leading to a boxed warning from the FDA.[3] While rare, these potential side effects are a critical consideration in patient selection and monitoring.
| Adverse Effect Profile | Zafirlukast | Montelukast |
| Common Side Effects | Headache, nausea, diarrhea, general malaise.[3] | Headache, abdominal pain, fever, flu-like symptoms.[3] |
| Hepatic Effects | Potential for elevated liver enzymes; liver function monitoring recommended.[3] | Minimal hepatotoxic effect; routine monitoring not required.[3] |
| Neuropsychiatric Effects | Mood or behavior changes have been reported.[3] | Boxed warning for potential neuropsychiatric events (e.g., agitation, depression, suicidal thoughts).[3] |
| Drug Interactions | Interacts with warfarin.[5] | Fewer clinically significant drug interactions reported.[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the leukotriene signaling pathway targeted by both drugs and a general workflow for their comparative analysis.
Caption: Leukotriene signaling pathway and the mechanism of action of Zafirlukast and Montelukast.
Caption: A generalized experimental workflow for the comparative analysis of Zafirlukast and Montelukast.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Zafirlukast and Montelukast Analysis
This protocol outlines a general reverse-phase HPLC method for the quantification of Zafirlukast and Montelukast in bulk and pharmaceutical dosage forms.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Phosphate buffer (pH adjusted as needed, e.g., pH 3.5).
-
Zafirlukast and Montelukast reference standards.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., Methanol or Acetonitrile) and a buffer (e.g., Phosphate buffer) in a specified ratio (e.g., 60:40 v/v). The optimal ratio should be determined during method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 225 nm for Zafirlukast and 280 nm for Montelukast.
-
Injection Volume: 20 µL.
3. Preparation of Standard Solutions:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).
4. Preparation of Sample Solutions:
-
Tablets: Weigh and finely powder a number of tablets. Transfer a quantity of the powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter.
-
Biological Fluids (e.g., Plasma): A protein precipitation step is required. For example, mix plasma with a precipitating agent like acetonitrile or methanol, vortex, and centrifuge. The supernatant can then be injected into the HPLC system.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of Zafirlukast or Montelukast in the samples by comparing their peak areas to the calibration curve.
UV-Spectrophotometry Method for Zafirlukast and Montelukast Analysis
This protocol describes a basic UV-spectrophotometric method for the determination of Zafirlukast and Montelukast.
1. Instrumentation and Materials:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
-
Methanol (spectroscopic grade).
-
Zafirlukast and Montelukast reference standards.
-
Volumetric flasks and pipettes.
2. Preparation of Standard Solutions:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
3. Wavelength Determination (λmax):
-
Scan a standard solution of each drug across the UV spectrum (e.g., 200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λmax). For Zafirlukast, λmax is typically around 225 nm and 251.1 nm, and for Montelukast, it is around 280 nm.[9]
4. Analysis:
-
Measure the absorbance of the working standard solutions at the determined λmax to construct a Beer-Lambert calibration curve.
-
Prepare sample solutions as described in the HPLC protocol (using methanol as the solvent).
-
Measure the absorbance of the sample solutions at the λmax.
-
Calculate the concentration of the drug in the samples using the calibration curve.
Conclusion
Both Zafirlukast and Montelukast are effective leukotriene receptor antagonists for the management of asthma and allergic rhinitis. The choice between them in a clinical or research setting may be influenced by their differing pharmacokinetic profiles, dosing convenience, and safety considerations. Montelukast's once-daily dosing and lack of a food effect offer advantages in patient compliance. However, the potential for neuropsychiatric side effects with Montelukast requires careful consideration. Zafirlukast, while effective, has a more restrictive dosing schedule and necessitates liver function monitoring. The analytical methods provided offer robust and reliable means for the quantification and comparative analysis of these two important therapeutic agents.
References
- 1. medrxiv.org [medrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Zafirlukast vs Montelukast | Power [withpower.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Zafirlukast on improving lung function in patients with chronic obstructive pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. jag.journalagent.com [jag.journalagent.com]
- 9. Determination of zafirlukast by stability indicating LC and derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Zafirlukast-d7 stability under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of Zafirlukast-d7 under various conditions. Due to the limited availability of direct stability studies on the deuterated form, this document leverages extensive data from its non-deuterated counterpart, Zafirlukast. This approach is scientifically justified by the principles of the kinetic isotope effect, which suggest that while deuteration can enhance metabolic stability, it is not expected to significantly alter the molecule's susceptibility to chemical degradation under typical stress conditions.
Introduction to this compound Stability
This compound is a deuterated analog of Zafirlukast, an oral leukotriene receptor antagonist used in the chronic treatment of asthma. The replacement of seven hydrogen atoms with deuterium is primarily intended to alter the drug's metabolic profile, potentially leading to a longer half-life and improved pharmacokinetic properties. This is due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the carbon-hydrogen (C-H) bond.
However, the fundamental chemical stability of the molecule to factors such as pH, temperature, and light is dictated by its overall structure and functional groups, which remain unchanged in this compound. Therefore, the degradation pathways and stability profile of Zafirlukast under forced degradation conditions serve as a reliable proxy for predicting the stability of this compound.
Comparative Stability Data
The following tables summarize the stability of Zafirlukast under various stress conditions, as reported in published literature. This data provides a strong indication of the expected stability of this compound under similar conditions.
Table 1: Stability of Zafirlukast Under Forced Degradation Conditions
| Stress Condition | Reagent/Details | Observation |
| Acidic Hydrolysis | 0.1 M HCl, heated | Significant degradation observed |
| Alkaline Hydrolysis | 0.1 M NaOH, heated | Significant degradation observed |
| Oxidative Stress | 30% H₂O₂, at room temperature | Degradation observed |
| Thermal Stress | 60°C | Degradation observed over time |
| Photolytic Stress | Exposure to UV light | Degradation observed |
Table 2: Summary of Zafirlukast Degradation Products
| Stress Condition | Major Degradation Products Identified |
| Alkaline Hydrolysis | Products resulting from the cleavage of the carbamate and amide linkages. |
| Acidic Hydrolysis | Products resulting from the cleavage of the carbamate and amide linkages. |
| Oxidative Stress | N-oxide and other oxidation products. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the stability of Zafirlukast. These protocols are directly applicable for the validation of this compound stability.
Forced Degradation Studies
Objective: To evaluate the stability of the drug substance under stress conditions to identify potential degradation products and establish the intrinsic stability of the molecule.
Methodology:
-
Preparation of Stock Solution: A stock solution of Zafirlukast (or this compound) is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M HCl is added. The mixture is heated at 80°C for 2 hours. After cooling, the solution is neutralized with 0.1 M NaOH and diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 M NaOH is added. The mixture is heated at 80°C for 2 hours. After cooling, the solution is neutralized with 0.1 M HCl and diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, 1 mL of 30% hydrogen peroxide is added. The solution is kept at room temperature for 24 hours and then diluted to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at 60°C for 7 days. A solution is then prepared at a concentration of 100 µg/mL in the mobile phase.
-
Photolytic Degradation: The solid drug substance is exposed to UV light (254 nm) for 24 hours. A solution is then prepared at a concentration of 100 µg/mL in the mobile phase.
-
Analysis: All stressed samples are analyzed by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop a validated analytical method capable of separating the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the API's stability.
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.5).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Visualizations
Zafirlukast Degradation Pathway
The following diagram illustrates the primary degradation pathways of Zafirlukast, which are expected to be the same for this compound. The molecule is susceptible to hydrolysis at the carbamate and amide linkages.
Assessing the Isotopic Purity of Zafirlukast-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the isotopic purity of Zafirlukast-d7, a critical internal standard for the bioanalysis of the anti-asthmatic drug Zafirlukast. Ensuring the high isotopic purity of deuterated standards is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the key analytical techniques for purity assessment, compares commercially available this compound, and provides detailed experimental protocols.
Data Presentation: Comparison of Commercially Available this compound
The isotopic and chemical purity of this compound can vary between suppliers. While lot-specific Certificates of Analysis (CoA) should always be consulted for the most accurate data, the following table provides a comparative overview of typical specifications for this compound from various vendors.
| Supplier | Product Number | Isotopic Purity (Nominal) | Chemical Purity (by HPLC) | Additional Information |
| Santa Cruz Biotechnology | sc-220397 | 99.1%[1] | >99.51%[1] | CoA available online.[1] |
| Toronto Research Chemicals (TRC) | Z125022 | >98% (Typical) | >97% (Typical) | Custom synthesis may be required. |
| Cayman Chemical | Not specified | >98% (Typical) | >97%[2] | |
| Clearsynth | CS-T-99723 | Not specified | Not specified | Zafirlukast Impurity G-d7 also available.[3] |
| Acanthus Research | ACB-170824-0005 | Not specified | Not specified | Made to order.[4] |
Note: The isotopic and chemical purity values listed as "Typical" are based on common industry standards for such products. It is imperative to obtain the lot-specific Certificate of Analysis from the supplier for precise data.
Alternative Deuterated Internal Standards
While this compound is the most structurally similar internal standard for Zafirlukast analysis, other deuterated leukotriene receptor antagonists can be considered. The choice of an alternative should be carefully validated.
| Alternative Internal Standard | Rationale for Use | Considerations |
| Montelukast-d6 | A commonly used leukotriene receptor antagonist. Its deuterated form is commercially available. | Different chemical structure may lead to variations in ionization efficiency and chromatographic retention time. |
| Pranlukast-d5 | Another leukotriene receptor antagonist. Its deuterated form may be available from specialized suppliers. | Similar to Montelukast-d6, potential for different analytical behavior compared to Zafirlukast. |
Experimental Protocols
Accurate determination of isotopic purity relies on robust analytical methodologies. The two primary techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry Protocol for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of a deuterated compound.
Objective: To determine the percentage of Zafirlukast molecules that are fully deuterated (d7) and to identify the presence of partially deuterated (d0-d6) or over-deuterated species.
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
LC-HRMS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution of this compound as a sharp peak.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan in high-resolution mode.
-
Mass Range: m/z 500-650.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the [M+H]+ ion of this compound (expected m/z around 583.28).
-
From the mass spectrum of the chromatographic peak, determine the relative intensities of the isotopic peaks (d0 to d7).
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (Intensity of d7 peak / Sum of intensities of d0 to d7 peaks) x 100
-
NMR Spectroscopy Protocol for Isotopic Purity Assessment
¹H and ²H NMR spectroscopy provide valuable information about the sites and extent of deuteration.
Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment at each labeled site.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent should be one in which the residual proton signals do not overlap with the signals of interest.
-
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons at the positions where deuterium is expected. The reduced intensity of these signals compared to the non-deuterated Zafirlukast standard indicates deuterium incorporation.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
Observe the signals corresponding to the deuterium atoms. The chemical shifts will be very similar to the proton chemical shifts at the same positions.
-
The presence and integration of these signals confirm the locations of deuteration.
-
-
Data Analysis:
-
The isotopic purity can be estimated by comparing the integrals of the residual proton signals in the ¹H NMR spectrum of this compound with the corresponding signals in the spectrum of a non-deuterated Zafirlukast standard of known concentration.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Caption: Logical relationship of this compound as an internal standard in a bioanalytical workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of Zafirlukast-d7 in a Laboratory Setting
The proper disposal of Zafirlukast-d7, a deuterated analog of the leukotriene receptor antagonist Zafirlukast, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures a safe working environment and compliance with regulations. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, drawing from general chemical waste management principles and specific safety data sheet (SDS) information.
Understanding the Waste Profile of this compound
Before disposal, it is essential to characterize the waste. This compound is a pharmaceutical reference standard intended for research and development purposes.[1] While one safety data sheet (SDS) indicates it is not classified as dangerous goods for transport, another SDS for the parent compound, Zafirlukast, highlights a key environmental hazard: it may cause long-lasting harmful effects to aquatic life. This necessitates treating this compound waste as hazardous chemical waste, with the precautionary measure to avoid release into the environment.
| Characteristic | Information | Reference |
| Product Identification | This compound | [1] |
| Intended Use | Pharmaceutical Reference Standard for R&D | [1] |
| Primary Hazard | May cause long-lasting harmful effects to aquatic life | |
| Disposal Precaution | Avoid release to the environment | |
| Regulatory Framework | Dispose of contents/container in accordance with local, regional, national, and international regulations |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on established guidelines for managing hazardous chemical waste.[2][3]
1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of this compound waste. This can be achieved by:
-
Ordering only the necessary quantities for your research.
-
Maintaining a chemical inventory to avoid ordering duplicates.
-
Exploring possibilities of sharing surplus material with other researchers.[2]
2. Segregation of Waste: Proper segregation is crucial to prevent dangerous chemical reactions.
-
Do not mix this compound waste with incompatible materials.
-
Collect aqueous waste separately from organic solvent waste.[4]
-
Store acids and bases in separate containers.[5]
3. Use of Appropriate Waste Containers: The integrity of the waste container is paramount for safety.
-
Select a container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred.[2]
-
Ensure the container is in good condition, free from damage, and has a secure, leak-proof cap.[3][5]
-
The container should be appropriately sized for the volume of waste generated.[3]
4. Proper Labeling of Waste Containers: Clear and accurate labeling is a regulatory requirement and essential for safe handling.
-
Label the container with the words "Hazardous Waste."
-
Clearly identify the contents, including "this compound" and any other chemicals present in the waste mixture.
-
Indicate the approximate concentrations of the constituents.
-
Include the date when the waste was first added to the container.
5. Storage in a Satellite Accumulation Area (SAA): Hazardous waste must be stored safely at or near the point of generation.[2][5]
-
Designate a specific "Satellite Accumulation Area" within the laboratory.
-
Keep the waste container closed except when adding waste.[2]
-
Ensure the SAA is inspected weekly for any signs of leakage.[5]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2]
6. Disposal of Empty Containers: Even "empty" containers that held this compound require proper handling.
-
A container is considered "empty" if all waste has been removed by standard practice and no more than one inch of residue remains.[4]
-
For containers that held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected as hazardous waste.[4]
-
Before disposing of an empty container in the regular trash, remove or deface the label to prevent any misunderstanding.[4]
7. Arranging for Final Disposal: Laboratory-generated hazardous waste must be disposed of through the institution's designated channels.
-
Contact your institution's Environmental Health and Safety (EHRS) department to schedule a pickup of the hazardous waste.[2]
-
Do not dispose of this compound down the drain or in the regular trash.[3][6] The aquatic toxicity of Zafirlukast necessitates this precaution.
Emergency Procedures for Spills
In the event of a this compound spill, the following steps should be taken:
-
Wear appropriate personal protective equipment (PPE), including gloves and a self-contained breathing apparatus if there is a risk of dust formation.[1]
-
For small spills, wash the area with plenty of water and ensure adequate ventilation.[1]
-
For larger spills, follow your institution's specific spill response procedures.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
- 1. kmpharma.in [kmpharma.in]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistical Information for Handling Zafirlukast-d7
This guide provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Zafirlukast-d7. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, an isotope-labeled analog of Zafirlukast, should be handled with care, assuming hazards similar to its non-deuterated counterpart. Zafirlukast is classified as harmful if swallowed and can cause skin and serious eye irritation[1]. It is also recognized as being very toxic to aquatic life with long-lasting effects[2].
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Purpose |
| Respiratory Protection | Self-contained breathing apparatus or respirator | Use in well-ventilated areas. For higher exposure risk, a NIOSH-approved respirator is recommended. | To prevent inhalation of dust or aerosols[1]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are generally suitable for incidental contact.[3] | To protect skin from direct contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 certified. | To shield eyes from splashes and dust. |
| Body Protection | Laboratory coat or disposable coveralls | --- | To prevent contamination of personal clothing. |
Operational Plan: Handling and Storage
Handling:
-
Avoid the formation of dust and aerosols.
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Do not eat, drink, or smoke in the handling area[2].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1]. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice[1]. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor[1]. |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell[1][2]. |
| Spills | Wear appropriate PPE, including respiratory protection. Avoid dust formation. Ventilate the area. Collect the spilled material and place it in a suitable container for disposal. |
Disposal Plan
Unused or waste this compound should be disposed of as hazardous pharmaceutical waste in accordance with all applicable local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA)[4][5].
Disposal Steps:
-
Segregation: Do not mix with non-hazardous waste.
-
Containment: Place in a clearly labeled, sealed container, often a black container designated for hazardous pharmaceutical waste[6].
-
Collection: Arrange for collection by a licensed hazardous waste disposal service.
-
Treatment: The primary method of disposal for this type of waste is incineration at a permitted facility[5][6].
-
Documentation: Maintain all records of disposal as required by your institution and regulatory agencies.
Visual Guides
Below are procedural diagrams to aid in the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Zafirlukast(Accolate)|107753-78-6|MSDS [dcchemicals.com]
- 3. lindstromgroup.com [lindstromgroup.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
